molecular formula C11H12N2OS B1439271 N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide CAS No. 58038-50-9

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Cat. No.: B1439271
CAS No.: 58038-50-9
M. Wt: 220.29 g/mol
InChI Key: URACTGLOQGWJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is a chemical compound of interest in medicinal chemistry research due to its incorporation of the privileged benzothiazole scaffold . This scaffold is widely recognized for its versatile pharmacological properties and is a common feature in the design of novel bioactive molecules . The molecular structure of this compound, which includes an acetamide group linked to a benzothiazole ring, suggests potential as a key intermediate or building block in organic synthesis. Researchers utilize such structures in the development of compounds for various investigative applications, including enzyme inhibition studies and the exploration of new therapeutic agents . The broader class of benzothiazole derivatives has been extensively studied and shown to exhibit a diverse range of biological activities, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic effects . For instance, novel N-arylacetamides based on a benzo[d]thiazole scaffold have demonstrated potent antibacterial activity and enzyme inhibition against targets like dihydrofolate reductase (DHFR) in recent studies . Similarly, other benzothiazole derivatives have been synthesized and evaluated as promising anti-inflammatory and analgesic agents through in silico and in vivo models . This compound is intended for research applications only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-ylmethyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8(14)13(2)7-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URACTGLOQGWJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Predictive Guide to the Spectral Analysis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for the novel compound N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide. In the absence of direct experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by spectral data from its constituent chemical moieties: the 2-methylbenzothiazole system and the N-methylacetamide group. The objective is to offer a robust theoretical framework for the characterization of this compound, enabling researchers to anticipate its spectral features and aiding in its potential identification and analysis in complex matrices. This guide is structured to provide not only the predicted data but also the underlying scientific rationale for these predictions, thereby serving as a practical tool for researchers in the field of medicinal chemistry and drug development.

Introduction and Molecular Structure

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is a tertiary amide containing a benzothiazole heterocyclic system. The benzothiazole moiety is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The N-methylacetamide group introduces features that can influence the molecule's polarity, solubility, and metabolic stability. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for studying its interactions in biological systems.

The molecular structure, illustrated below, forms the basis for all subsequent spectral predictions.

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide N1 N C2 C N1->C2 S3 S C2->S3 C10 CH₂ C2->C10 C9 C S3->C9 C4 C C6 C C4->C6 C5 C C5->N1 C5->C4 C7 C C6->C7 C8 C C7->C8 C8->C9 C9->C5 N11 N C10->N11 C12 C=O N11->C12 C14 CH₃ N11->C14 C13 CH₃ C12->C13

Figure 1: Chemical structure of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for each type of proton.

Rationale for Predictions:

  • Benzothiazole Protons (H-4, H-5, H-6, H-7): These aromatic protons are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific coupling patterns (doublets, triplets) will depend on the adjacent protons.

  • Methylene Protons (-CH₂-): The methylene protons are adjacent to both the benzothiazole ring and the nitrogen of the amide. This environment is expected to deshield the protons, leading to a singlet (assuming no chirality) in the range of 4.5-5.5 ppm.

  • N-Methyl Protons (-N-CH₃): The methyl group attached to the nitrogen atom will likely show a singlet in the range of 2.8-3.2 ppm.

  • Acetyl Protons (-CO-CH₃): The methyl protons of the acetyl group are expected to appear as a singlet in a more upfield region, around 2.0-2.5 ppm, as they are further from the deshielding influence of the aromatic ring and nitrogen.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm)
Aromatic Protons (H-4, H-5, H-6, H-7)7.0 - 8.5
Methylene Protons (-CH₂-)4.5 - 5.5
N-Methyl Protons (-N-CH₃)2.8 - 3.2
Acetyl Protons (-CO-CH₃)2.0 - 2.5

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Rationale for Predictions:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the amide group is highly deshielded and is expected to appear significantly downfield, typically in the range of 168-172 ppm.[1]

  • Benzothiazole Carbons: The carbons of the benzothiazole ring will resonate in the aromatic region (110-160 ppm). The carbon atom (C-2) attached to the methylene group and the nitrogen and sulfur atoms will be the most downfield of the ring carbons.

  • Methylene Carbon (-CH₂-): The methylene carbon, being attached to the benzothiazole ring and the nitrogen, will be in a deshielded environment, with a predicted chemical shift between 45 and 55 ppm.

  • N-Methyl Carbon (-N-CH₃): The carbon of the N-methyl group is expected to appear in the range of 30-40 ppm.

  • Acetyl Carbon (-CO-CH₃): The methyl carbon of the acetyl group will be the most shielded carbon, resonating in the upfield region of 20-25 ppm.[1]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)168 - 172
Benzothiazole Carbons110 - 160
Methylene Carbon (-CH₂-)45 - 55
N-Methyl Carbon (-N-CH₃)30 - 40
Acetyl Carbon (-CO-CH₃)20 - 25

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, the molecular formula is C₁₁H₁₂N₂OS, with a predicted monoisotopic mass of approximately 220.067 g/mol .

Predicted Fragmentation Pathway:

Electron ionization (EI) would likely lead to the following key fragmentation patterns:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 220.

  • Formation of the Benzothiazolylmethyl Cation: Cleavage of the C-N bond between the methylene group and the amide nitrogen would be a favorable fragmentation, leading to a stable benzothiazolylmethyl cation at m/z ≈ 148. This is expected to be a major fragment.

  • Formation of the N-methylacetamide Fragment: The corresponding N-methylacetamide radical cation or a related fragment would have an m/z ≈ 72.

  • Loss of Acetyl Group: Fragmentation involving the loss of the acetyl group (CH₃CO) from the molecular ion would result in a fragment at m/z ≈ 177.

MS_Fragmentation M [C₁₁H₁₂N₂OS]⁺˙ m/z ≈ 220 F1 [C₈H₆NS]⁺ (Benzothiazolylmethyl cation) m/z ≈ 148 M->F1 - C₃H₆NO˙ F2 [C₁₀H₁₀N₂S]⁺˙ m/z ≈ 177 M->F2 - C₂H₃O˙

Figure 2: Predicted major fragmentation pathway for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in Mass Spectrometry.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups.

Rationale for Predictions:

  • C=O Stretch (Amide I Band): As a tertiary amide, a strong absorption band is expected in the region of 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of amides.

  • C-N Stretch: The C-N stretching vibration of the amide is expected to appear in the range of 1250-1350 cm⁻¹.

  • Aromatic C=C and C-H Bending: The benzothiazole ring will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H out-of-plane bending vibrations below 900 cm⁻¹.

  • Aliphatic C-H Stretch: The C-H stretching vibrations of the methyl and methylene groups will appear in the 2850-3000 cm⁻¹ region.

Predicted IR Absorption Data
Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch (Amide I)1630 - 1680 (Strong)
Aromatic C=C Stretch1450 - 1600 (Medium)
C-N Stretch1250 - 1350 (Medium)
Aliphatic C-H Stretch2850 - 3000 (Medium)
Aromatic C-H Bending< 900 (Medium to Strong)

Experimental Protocols

While experimental data for the target compound is not available, the following are standard, self-validating protocols for acquiring the spectral data discussed.

6.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the NMR spectrometer (e.g., 400 MHz or higher) for the specific solvent.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required compared to ¹H NMR (typically several hundred to thousands).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak.

6.2. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion for high-resolution mass spectrometry (HRMS) or via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray ionization (ESI) is standard for LC-MS and is a softer ionization technique, often showing a prominent molecular ion peak.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, Orbitrap).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

6.3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet, a thin film on a salt plate (for liquids or low-melting solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or ATR crystal.

    • Record the sample spectrum over the appropriate range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy NMR_Prep Sample Preparation (Dissolve in Deuterated Solvent) H1_Acq ¹H NMR Acquisition NMR_Prep->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Prep->C13_Acq NMR_Proc Data Processing & Analysis H1_Acq->NMR_Proc C13_Acq->NMR_Proc MS_Intro Sample Introduction (GC/LC/Infusion) MS_Ion Ionization (EI/ESI) MS_Intro->MS_Ion MS_Ana Mass Analysis MS_Ion->MS_Ana MS_Data Data Analysis MS_Ana->MS_Data IR_Prep Sample Preparation (KBr/ATR) IR_Acq Data Acquisition IR_Prep->IR_Acq IR_Data Data Analysis IR_Acq->IR_Data

Figure 3: General experimental workflow for the spectral analysis of an organic compound.

Conclusion

This technical guide provides a comprehensive set of predicted spectral data for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, based on the well-established principles of spectroscopic analysis and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, MS, and IR data, along with the rationale for these predictions, offer a valuable resource for researchers working with this or structurally related compounds. The outlined experimental protocols provide a standardized approach for the future acquisition of empirical data, which will be essential for validating and refining these theoretical predictions. It is the author's intent that this guide will facilitate the efficient and accurate characterization of this novel molecule, thereby accelerating research and development efforts in which it may play a role.

References

  • PubChem. (n.d.). 2-Methylbenzothiazole. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link][2]

  • PubChem. (n.d.). N-Methylacetamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link][1]

  • NIST. (n.d.). Acetamide, N-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 23, 2026, from [Link][3]

  • University of Colorado Boulder. (n.d.). Table of IR Absorptions. Department of Chemistry. Retrieved January 23, 2026, from [Link][4]

Sources

Methodological & Application

Application Notes and Protocols: N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of benzothiazole have been extensively investigated and have shown promise as antimicrobial, anticonvulsant, antitumor, and anti-inflammatory agents.[2] Of particular significance is their activity as enzyme inhibitors, with benzothiazole-containing molecules targeting a range of enzymes implicated in human diseases, including carbonic anhydrase, cholinesterases, and dihydropteroate synthase (DHPS).[3][4] This document provides a detailed guide to the potential application of a specific benzothiazole derivative, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, as an enzyme inhibitor, with a primary focus on its putative role as a Monoamine Oxidase (MAO) inhibitor.

While direct experimental data for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is not extensively available in the public domain, its structural similarity to other known benzothiazole-based inhibitors strongly suggests its potential to interact with and modulate the activity of key enzymes. This application note will, therefore, leverage the broader understanding of benzothiazole derivatives to provide a comprehensive framework for its investigation.

Focus Target: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain and other tissues.[5][6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. The dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, and depression.[7][8]

Inhibition of MAO, particularly MAO-B, has emerged as a key therapeutic strategy for Parkinson's disease.[9][10] By preventing the breakdown of dopamine, MAO-B inhibitors can increase dopaminergic neurotransmission and alleviate motor symptoms.[7] Furthermore, there is growing evidence that MAO inhibitors may possess neuroprotective properties.[7][8] Given that various benzothiazine derivatives have been reported to exhibit MAO inhibitory activity, it is a primary putative target for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.[11]

Plausible Mechanism of Action

The inhibitory activity of benzothiazole derivatives against MAO is thought to arise from their ability to interact with the enzyme's active site. The specific nature of this interaction, whether competitive, non-competitive, or uncompetitive, and its reversibility would need to be determined experimentally. The benzothiazole ring system can participate in various non-covalent interactions, including hydrophobic interactions, pi-stacking, and hydrogen bonding with amino acid residues in the active site of MAO.

The proposed mechanism of MAO inhibition by a benzothiazole derivative like N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide would involve its binding to the active site of the enzyme, thereby preventing the substrate (a monoamine) from accessing it. This leads to a reduction in the rate of monoamine degradation and a subsequent increase in their concentration in the synaptic cleft.

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Degradation Synaptic_Monoamine Increased Monoamine Concentration Monoamine->Synaptic_Monoamine Diffusion Vesicle Synaptic Vesicle Vesicle->Monoamine Release Inhibitor N-(1,3-Benzothiazol-2-ylmethyl) -N-methylacetamide Inhibitor->MAO Inhibition Receptor Postsynaptic Receptor Synaptic_Monoamine->Receptor Binding

Figure 1. Putative mechanism of MAO inhibition.

Experimental Protocols

The following protocols provide a framework for the initial characterization of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide as a potential enzyme inhibitor, with a focus on MAO.

Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide (test compound)

  • Known MAO inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Amplex® Red Monoamine Oxidase Assay Kit (or similar fluorometric assay)

  • Phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a suitable solvent (e.g., DMSO). Create a series of dilutions of the test compound in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound dilutions or control (buffer for no inhibition, known inhibitor for positive control)

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) and the components of the detection system (e.g., Amplex Red reagent and horseradish peroxidase).

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex Red) at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Normalize the rates relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Protocol 2: Enzyme Kinetics and Determination of Inhibition Type

This protocol is designed to elucidate the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Materials:

  • Same as Protocol 1.

Procedure:

  • Varying Substrate and Inhibitor Concentrations: Perform the MAO assay as described in Protocol 1, but with varying concentrations of both the substrate and the inhibitor. A typical experimental design would involve several fixed concentrations of the inhibitor (including zero) and a range of substrate concentrations for each inhibitor concentration.

  • Data Analysis:

    • Calculate the initial reaction velocities for each combination of substrate and inhibitor concentrations.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the type of inhibition.

      • Competitive: Km increases, Vmax remains unchanged.

      • Non-competitive: Km remains unchanged, Vmax decreases.

      • Uncompetitive: Both Km and Vmax decrease.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays IC50 Protocol 1: IC50 Determination Kinetics Protocol 2: Enzyme Kinetics IC50->Kinetics Inform Mechanism Toxicity Cytotoxicity Assay IC50->Toxicity Guide Concentration Selection Reversibility Reversibility Assay Kinetics->Reversibility Characterize Interaction Neuroprotection Neuroprotection Assay Toxicity->Neuroprotection Determine Safe Doses

Figure 2. Experimental workflow for inhibitor characterization.

Data Presentation

Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro MAO Inhibitory Activity of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

CompoundTarget EnzymeIC50 (µM)Type of Inhibition
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamideMAO-AExperimental ValueExperimental Finding
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamideMAO-BExperimental ValueExperimental Finding
Clorgyline (Control)MAO-ALiterature ValueIrreversible
Selegiline (Control)MAO-BLiterature ValueIrreversible

Conclusion and Future Directions

The benzothiazole scaffold is a promising starting point for the development of novel enzyme inhibitors.[1] N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, based on its chemical structure, warrants investigation as a potential inhibitor of monoamine oxidase. The protocols outlined in this application note provide a robust framework for its initial in vitro characterization.

Further studies should focus on:

  • Selectivity: Determining the selectivity of the compound for MAO-B over MAO-A is crucial, as selective MAO-B inhibitors generally have a more favorable side-effect profile.[12]

  • Reversibility: Assessing whether the inhibition is reversible or irreversible is important for understanding the duration of action and potential for drug-drug interactions.

  • Cell-based Assays: Evaluating the compound's efficacy and toxicity in relevant cell models (e.g., neuronal cell lines) is a critical next step.

  • In Vivo Studies: If in vitro and cell-based data are promising, in vivo studies in animal models of neurodegenerative diseases would be warranted to assess its therapeutic potential.

By systematically applying these methodologies, researchers can thoroughly evaluate the potential of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide as a novel enzyme inhibitor and contribute to the development of new therapeutic agents for a range of debilitating diseases.

References

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]

  • Wikipedia. N-Methylacetamide. [Link]

  • National Center for Biotechnology Information. Crystal structure of N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine. [Link]

  • National Center for Biotechnology Information. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. [Link]

  • Preprints.org. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

  • National Center for Biotechnology Information. N-(1,3-Benzothiazol-2-yl)acetamide. [Link]

  • MDPI. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. [Link]

  • Iraqi Academic Scientific Journals. NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. [Link]

  • Royal Society of Chemistry. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • PubChem. N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide. [Link]

  • Open Exploration Publishing. An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. [Link]

  • ACS Publications. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. [Link]

  • ResearchGate. Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. [Link]

  • Digital Commons @ the Georgia Academy of Science. synthesis and biological activity of n-substituted-benzothiazolium salts upon application with als cells and the effects of the tdp-43 protein. [Link]

  • ResearchGate. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • MDPI. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Wikipedia. Monoamine oxidase inhibitor. [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

  • MDPI. Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. [Link]

  • AVESİS. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas. [Link]

  • Semantic Scholar. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]

  • MDPI. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][5][13]Thiazin-4-One Derivatives. [Link]

  • Frontiers. Monoamine Oxidases (MAOs) as Privileged Molecular Targets in Neuroscience: Research Literature Analysis. [Link]

  • Wikimedia Commons. N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. [Link]

  • National Center for Biotechnology Information. Monoamine Oxidase Inhibitors (MAOIs). [Link]

  • PubMed. Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. [Link]

  • Semantic Scholar. Synthesis of new N‐(5,6‐methylenedioxybenzothiazole‐2‐ yl)‐2‐[(substituted)thio/piperazine]acetamide/propanamide der. [https://www.semanticscholar.org/paper/Synthesis-of-new-N%E2%80%90(5%2C6%E2%80%90methylenedioxybenzothiazole%E2%80%902%E2%80%90-Sa%C4%9Fl%C4%B1k-Y%C4%B1ld%C4%B1z/b3a1651dd00c28340d8d73b50c11107297e59b21]([Link]

  • Google Patents.
  • PubMed. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. [Link]

  • PrepChem.com. Synthesis of N-methyl-N'-[2-(2-dimethylaminomethylthiazol-4-ylmethylthio)ethyl]-2-nitro-1,1-ethenediamine. [Link]

  • PubMed. Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. [Link]

Sources

Application Note & Protocols: High-Throughput Screening of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide Analogs for Protein Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Abstract The N-(1,3-benzothiazol-2-yl) scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as kinase inhibitors.[1] This document provides a comprehensive, field-proven guide for conducting a high-throughput screening (HTS) campaign to identify and validate inhibitors of a target protein kinase from a library of novel N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide analogs. We detail a robust workflow from initial assay development and primary screening to rigorous hit validation and data analysis. The protocols herein are designed to be self-validating, incorporating essential quality control metrics and orthogonal validation steps to ensure the identification of high-quality, tractable hit compounds for downstream drug discovery efforts.

Introduction: The Scientific Rationale

High-throughput screening (HTS) is a foundational process in modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify starting points for new therapeutics.[2] The process involves the use of automation, miniaturized assays, and large-scale data analysis to test millions of compounds against biological targets.[2][3] This guide focuses on screening a library of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide analogs. While this specific scaffold is novel, the benzothiazole core is present in compounds known to target a variety of proteins, including kinases and β-amyloid plaques.[1][4]

For the purpose of this application note, we will construct our protocols around a hypothetical, yet common, drug discovery target: a protein kinase . Kinases are a major class of drug targets, and numerous HTS-compatible assays have been developed for their study.[5] The primary objective of this HTS campaign is to identify analogs that modulate the target kinase's activity, providing "hit" compounds that will serve as the foundation for lead optimization.[3]

The success of any HTS campaign hinges on the quality and robustness of the assay.[6] We will employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a homogenous (no-wash) technology ideal for HTS due to its high sensitivity, low background, and resistance to interference from library compounds.[7]

Principle of the TR-FRET Kinase Assay

The TR-FRET assay measures the phosphorylation of a substrate peptide by the target kinase. The assay relies on two key components, each conjugated to a fluorophore:

  • Europium (Eu³⁺) Chelate-labeled Anti-phospho-substrate Antibody: The donor fluorophore.

  • Biotinylated Substrate Peptide with an Allophycocyanin (APC) Acceptor: The acceptor fluorophore.

When the kinase phosphorylates the substrate, the anti-phospho-substrate antibody binds to it. If the substrate is also bound to streptavidin-APC, the Eu³⁺ donor and APC acceptor are brought into close proximity. Excitation of the Eu³⁺ donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength (665 nm). In the presence of an inhibitory compound, substrate phosphorylation is reduced, leading to a decrease in the TR-FRET signal.

The causality for this choice is clear: TR-FRET assays minimize false positives that can arise from compound autofluorescence by utilizing a time-gated detection window, thereby enhancing the trustworthiness of the primary screening data.[7]

HTS Workflow: From Library to Validated Hit

A successful screening campaign is a multi-step process designed to systematically identify and validate promising compounds while eliminating artifacts and undesirable molecules.[8] The workflow is designed as a funnel, starting with a broad screen and progressively applying more stringent filters.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Hit Validation & Triage cluster_3 Outcome Primary_Screen Primary HTS (Single Concentration, n=1) Hit_Selection Primary Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Confirmatory_Screen Confirmatory Screen (Fresh Compound, n=2) Hit_Selection->Confirmatory_Screen Dose_Response Dose-Response Assay (IC50 Determination) Confirmatory_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay (e.g., Label-Free Binding) Dose_Response->Orthogonal_Assay Counter_Screen Counter-Screen (Assay Interference) Orthogonal_Assay->Counter_Screen SAR_Analysis SAR by Clustering (Identify Scaffolds) Counter_Screen->SAR_Analysis Validated_Hits Validated Hits SAR_Analysis->Validated_Hits

Caption: Overall high-throughput screening and hit validation workflow.

Detailed Methodologies and Protocols

Materials & Reagents
ReagentSupplierPurpose
Target Kinase (e.g., Kinase-X)In-house/VendorEnzyme for the reaction
Biotinylated Substrate PeptideVendorSubstrate for phosphorylation
ATP (Adenosine Triphosphate)VendorPhosphate donor
Anti-phospho-substrate Ab (Eu³⁺)VendorDonor fluorophore for detection
Streptavidin-APCVendorAcceptor fluorophore for detection
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)In-houseReaction buffer
Stop/Detection Buffer (Assay Buffer + EDTA)In-houseStops reaction, contains detection reagents
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide Analog LibraryIn-house/VendorTest compounds (10 mM in 100% DMSO)
384-well low-volume microplatesVendorAssay plates
Protocol 1: Assay Development and Quality Control

Rationale: Before commencing a full-scale screen, the assay must be optimized for the miniaturized 384-well format to ensure robustness and cost-effectiveness. The key quality control metric for HTS is the Z'-factor, which measures the statistical separation between positive and negative controls. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent.[9]

Step-by-Step Protocol:

  • Enzyme Titration: Prepare serial dilutions of the kinase in assay buffer. Run the kinase reaction with a fixed, excess concentration of substrate and ATP. Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC₈₀), balancing signal strength with reagent consumption.

  • ATP Km Determination: At the chosen enzyme concentration (from step 1), perform the kinase assay across a range of ATP concentrations. Determine the Michaelis constant (Km) for ATP. For the main screen, use an ATP concentration equal to its Km to ensure the assay is sensitive to competitive inhibitors.

  • DMSO Tolerance: Run the assay with varying concentrations of DMSO (0.5% to 5%). Identify the highest DMSO concentration that does not significantly inhibit the enzyme's activity (typically ≤1%). This is critical as compound libraries are stored in DMSO.[10]

  • Z'-Factor Calculation: Prepare 16 wells of high control (enzyme + substrate + ATP, no inhibitor) and 16 wells of low control (no enzyme or a known potent inhibitor).

    • Calculate the mean (μ) and standard deviation (σ) for both high (p) and low (n) controls.

    • Calculate Z' using the formula: Z' = 1 - (3σp + 3σn) / |μp - μn|

    • Proceed to HTS only if Z' ≥ 0.5.

Protocol 2: Primary High-Throughput Screen

Rationale: The primary screen is a single-point assay designed to rapidly identify any compound in the library with potential activity against the target.[8] Automation and liquid handling robotics are essential for this step.[3]

Step-by-Step Protocol (per 384-well plate):

  • Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer 50 nL of each library compound (10 mM stock) into wells 1-22 of columns 1-22. This results in a final assay concentration of 10 µM with 0.5% DMSO.

  • Control Wells:

    • Columns 23: Dispense 50 nL of DMSO (High Control, 0% inhibition).

    • Columns 24: Dispense 50 nL of a known potent inhibitor (e.g., Staurosporine) for a final concentration of 1 µM (Low Control, 100% inhibition).

  • Enzyme Addition: Add 5 µL of the target kinase solution (at 2X final concentration in assay buffer) to all wells.

  • Initiate Reaction: Add 5 µL of the substrate/ATP mixture (at 2X final concentration in assay buffer) to all wells to start the reaction. The total volume is now 10 µL.

  • Incubation: Incubate the plate at room temperature for the predetermined optimal time (e.g., 60 minutes).

  • Stop and Detect: Add 10 µL of Stop/Detection buffer containing the TR-FRET antibody and Streptavidin-APC reagents.

  • Final Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the TR-FRET ratio (665nm / 620nm).

Protocol 3: Data Analysis and Hit Selection

Rationale: Raw data from the HTS must be normalized and analyzed statistically to identify "hits" — compounds that exhibit a desired level of activity.[6]

  • Normalization: For each compound well, calculate the percent inhibition using the plate controls: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Low_Control) / (Mean_High_Control - Mean_Low_Control))

  • Hit Criteria: A compound is typically classified as a primary hit if its % inhibition exceeds a defined threshold. A common starting point is % Inhibition > 50% . Alternatively, a statistical cutoff such as 3 standard deviations from the mean of the sample population (Z-score) can be used.[6]

  • Data Visualization: Plot the % inhibition for the entire library to visualize the overall hit rate and identify any systematic errors (e.g., "edge effects" on the plate).

Example Primary Screen Data:

Compound ID% InhibitionZ-ScorePrimary Hit?
BTZ-0018.20.45No
BTZ-00265.73.12Yes
BTZ-003-2.1-0.15No
BTZ-00451.32.55Yes
Protocol 4: Hit Confirmation and Validation

Rationale: Primary hits must be rigorously validated to eliminate false positives and confirm their activity.[11] This multi-step process, often called a "triage cascade," is crucial for ensuring that resources are focused on the most promising chemical matter.

Triage_Cascade cluster_0 Input cluster_1 Validation Steps cluster_2 Output Primary_Hits Primary Hits Reconfirm 1. Re-test from fresh stock Primary_Hits->Reconfirm Dose_Response 2. Generate 10-point IC50 curve Reconfirm->Dose_Response Pass Reconfirm->Dose_Response Interference_Assay 3. Assay Interference Counter-Screen (Test for fluorescence quenching) Dose_Response->Interference_Assay IC50 < 10 µM Dose_Response->Interference_Assay Orthogonal_Assay 4. Orthogonal Assay Confirmation (e.g., SPR or DSF) Interference_Assay->Orthogonal_Assay Not an artifact Interference_Assay->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits Confirmed activity

Caption: Hit triage cascade for validating primary screening hits.

  • Confirmatory Screen: Re-test all primary hits from freshly prepared compound solutions to rule out errors from the original library plates.

  • Dose-Response (IC₅₀ Determination): Test confirmed hits in an 11-point, 1:3 serial dilution (e.g., from 100 µM to 1.7 nM). Fit the resulting data to a four-parameter logistic curve to determine the IC₅₀ (the concentration required for 50% inhibition). This quantifies the compound's potency.

  • Orthogonal Assay: This is a self-validating step. Confirm the activity of potent compounds using a different technology to ensure the observed inhibition is not an artifact of the primary assay format.[11] A label-free method like Surface Plasmon Resonance (SPR) is an excellent choice. It directly measures compound binding to the target kinase, providing kinetic data (K₋on, K₋off) and an affinity constant (K₋D).[12]

  • Structure-Activity Relationship (SAR) Analysis: Cluster the validated hits by chemical similarity. The presence of multiple active compounds within a structural cluster greatly increases confidence in that particular chemical series.[11]

Example Dose-Response Data:

Compound IDIC₅₀ (µM)Hill SlopeR² of FitValidated Hit?
BTZ-0020.851.10.992Yes
BTZ-00412.31.30.985No (low potency)
BTZ-0780.210.90.995Yes

Conclusion

This application note provides a detailed framework for the high-throughput screening of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide analogs against a protein kinase target. By following this structured approach—from robust TR-FRET assay development and careful primary screening to a rigorous hit validation cascade involving dose-response analysis and orthogonal testing—researchers can confidently identify and prioritize novel, potent, and specific inhibitors. This workflow is designed to maximize the discovery of high-quality chemical matter while minimizing the costly pursuit of artifacts, thereby accelerating the critical early stages of the drug discovery pipeline.

References

  • BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]

  • Wikipedia. (n.d.). High-throughput screening. Available at: [Link]

  • Jones, A. M., & Johnston, P. A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1225-1234. Available at: [Link]

  • Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. Available at: [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186. Available at: [Link]

  • Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology, 9(5), 580-588. Available at: [Link]

  • García-Sáez, I., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry, 64(5), 749-765. Available at: [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. Available at: [Link]

  • Gale, M., & Yan, Q. (2015). High-throughput screening to identify inhibitors of lysine demethylases. Epigenomics, 7(1), 57-65. Available at: [Link]

  • Zang, R., et al. (2012). Cell-based assays in high-throughput screening for drug discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51. Available at: [Link]

  • University of Helsinki. (n.d.). High throughput chemical screening. Available at: [Link]

  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. Available at: [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Available at: [Link]

  • European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programmes. Available at: [Link]

  • National Center for Biotechnology Information. (2010). High Throughput Screening Assays for NOD1 Inhibitors. In Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Available at: [Link]

  • European Pharmaceutical Review. (2011). Small molecule libraries. Available at: [Link]

  • Chopra, A. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]

  • Zhai, L., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7813. Available at: [Link]

  • BellBrook Labs. (n.d.). Frequently Asked Questions. Available at: [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). High Throughput Screening Instrumentation. Available at: [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Available at: [Link]

  • Mayr, L. M., & Fürst, P. (2008). The future of high-throughput screening. Journal of Biomolecular Screening, 13(6), 443-448. Available at: [Link]

  • Zhai, L., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][11]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6582, N-Methylacetamide. Available at: [Link]

  • Basavaraja, B. N., et al. (2014). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o134. Available at: [Link]

  • Center for Innovative Drug Discovery. (n.d.). High Throughput Screening Instrumentation. Available at: [Link]

  • Chopra, A. (2009). 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to facilitate a successful synthesis. As Senior Application Scientists, we have compiled field-proven insights to not only guide your experimental steps but also to explain the causality behind them.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, focusing on the critical N-acetylation step.

Q1: What is the general reaction scheme for the synthesis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide?

The synthesis of the target compound is typically achieved through the N-acetylation of the secondary amine precursor, N-methyl-1-(1,3-benzothiazol-2-yl)methanamine. This reaction involves the formation of an amide bond by treating the amine with an acetylating agent in the presence of a suitable base.

Reaction Scheme:

Caption: General reaction for the N-acetylation of the secondary amine precursor.

The precursor, N-methyl-1-(1,3-benzothiazol-2-yl)methanamine, can be synthesized via several routes, such as the reaction of 2-(chloromethyl)-1,3-benzothiazole with methylamine or the reductive amination of 1,3-benzothiazole-2-carbaldehyde with methylamine. The purity of this starting material is crucial for a successful acetylation reaction.

Q2: Which acetylating agent should I use: acetyl chloride or acetic anhydride?

Both acetyl chloride and acetic anhydride are effective for N-acetylation, but they have different characteristics that may make one more suitable for your specific experimental setup.[1][2]

FeatureAcetyl ChlorideAcetic Anhydride
Reactivity Highly reactive, often leading to faster reaction times.Less reactive than acetyl chloride, may require longer reaction times or gentle heating.
Byproduct Hydrogen chloride (HCl), a strong acid that must be neutralized.Acetic acid, a weaker acid.
Handling Highly corrosive and moisture-sensitive; reacts violently with water. Requires careful handling in an inert atmosphere.Corrosive and moisture-sensitive, but generally easier to handle than acetyl chloride.
Selectivity High reactivity can sometimes lead to side reactions if other sensitive functional groups are present.Generally offers better selectivity for the desired N-acetylation.

Recommendation: For a straightforward N-acetylation of a secondary amine, acetyl chloride is often a good first choice due to its high reactivity, provided appropriate handling procedures are in place.[3] If you encounter issues with side reactions or have a complex substrate, acetic anhydride is an excellent, milder alternative.[1]

Q3: What is the role of the base in this reaction, and which one should I choose?

The base is critical for neutralizing the acidic byproduct generated during the acetylation (HCl from acetyl chloride or acetic acid from acetic anhydride).[3] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

BaseKey Characteristics
Triethylamine (TEA) A common, inexpensive, and effective non-nucleophilic base. The resulting triethylammonium chloride salt has limited solubility in some organic solvents like DCM, which can sometimes be advantageous for driving the reaction forward.[3]
Pyridine Also a common base. It can sometimes act as a nucleophilic catalyst by forming a more reactive acetylpyridinium intermediate.[3] However, it can be more difficult to remove during workup due to its higher boiling point and water solubility.
4-Dimethylaminopyridine (DMAP) A highly effective nucleophilic catalyst used in small (catalytic) amounts along with a stoichiometric base like TEA.[3] It is particularly useful for less reactive amines or when using acetic anhydride.

Recommendation: Triethylamine (TEA) is the recommended stoichiometric base for this reaction. Use at least 1.1 equivalents to ensure complete neutralization of the acid byproduct. If the reaction is slow, particularly with acetic anhydride, adding a catalytic amount (1-5 mol%) of DMAP can significantly increase the reaction rate.[3]

Q4: What are the recommended starting concentrations, stoichiometry, and temperature?

Optimizing these parameters is key to achieving high yield and purity.

ParameterRecommended RangeRationale
Concentration 0.1 - 0.5 MA concentration that is too high may lead to solubility issues and potential side reactions, while a very dilute reaction may proceed too slowly.[3]
Stoichiometry (Amine:Reagent:Base) 1 : 1.05-1.2 : 1.1-1.5A slight excess of the acetylating agent and base ensures the complete consumption of the starting amine.
Temperature 0 °C to Room TemperatureThe reaction is typically started at 0 °C (ice bath) during the dropwise addition of the acetylating agent to control the initial exothermic reaction.[3] The reaction can then be allowed to warm to room temperature.
Q5: How do I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring the reaction's progress.[3]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent. A good starting point is a 1:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed to achieve good separation of spots.

  • Visualization:

    • UV Light (254 nm): The benzothiazole ring is UV-active and will appear as a dark spot.

    • Ninhydrin Stain: This stain is crucial as it specifically reacts with the starting secondary amine to produce a colored spot (typically yellow or orange). The disappearance of the ninhydrin-positive spot indicates the consumption of the starting material.[3]

By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate, you can track the disappearance of the starting amine and the appearance of the less polar product.

Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.

Troubleshooting_Guide Troubleshooting Decision Tree Start Reaction Issue? LowYield Low or No Product Yield Start->LowYield SideProducts Multiple Spots on TLC (Side Products) Start->SideProducts Purification Difficulty in Purification Start->Purification Cause_Reagent Inactive Acetylating Agent? LowYield->Cause_Reagent Cause_Base Insufficient Base? LowYield->Cause_Base Cause_Amine Poor Quality Starting Amine? LowYield->Cause_Amine Cause_Temp Incorrect Temperature? LowYield->Cause_Temp Cause_OverAcetylation Over-acetylation or Decomposition? SideProducts->Cause_OverAcetylation Cause_Stoichiometry Incorrect Stoichiometry? SideProducts->Cause_Stoichiometry Cause_Coelution Co-elution of Compounds? Purification->Cause_Coelution Cause_Emulsion Emulsion during Workup? Purification->Cause_Emulsion Sol_Reagent Use fresh, high-purity acetylating agent. Cause_Reagent->Sol_Reagent Sol_Base Check stoichiometry (≥1.1 eq). Consider a different base. Cause_Base->Sol_Base Sol_Amine Purify starting amine by chromatography or recrystallization. Confirm structure by NMR/MS. Cause_Amine->Sol_Amine Sol_Temp Start at 0°C, then allow to warm to RT. Consider gentle heating if slow. Cause_Temp->Sol_Temp Sol_OverAcetylation Use milder conditions (e.g., Ac₂O). Do not let reaction run too long. Cause_OverAcetylation->Sol_OverAcetylation Sol_Stoichiometry Use only a slight excess (1.05 eq) of acetylating agent. Cause_Stoichiometry->Sol_Stoichiometry Sol_Coelution Try different solvent systems for column chromatography (e.g., DCM/Methanol). Consider recrystallization. Cause_Coelution->Sol_Coelution Sol_Emulsion Add brine (saturated NaCl solution) to break the emulsion. Cause_Emulsion->Sol_Emulsion

Caption: A decision tree for troubleshooting common issues in the synthesis.

Problem: Low or No Product Yield
  • Possible Cause A: Inactive Acetylating Agent.

    • Explanation: Acetyl chloride and acetic anhydride are highly susceptible to hydrolysis if exposed to atmospheric moisture. An inactive reagent will not acylate the amine.

    • Solution: Always use a fresh bottle of the acetylating agent or a properly stored aliquot. Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause B: Insufficient Base.

    • Explanation: If less than one equivalent of base is used, the generated HCl will protonate the starting amine, effectively stopping the reaction.

    • Solution: Ensure at least 1.1 equivalents of base are used. If the starting amine is in the form of a hydrochloride salt, an additional equivalent of base is required to free the amine in situ.[3]

  • Possible Cause C: Poor Quality Starting Amine.

    • Explanation: Impurities in the starting amine can interfere with the reaction.

    • Solution: Confirm the purity of the N-methyl-1-(1,3-benzothiazol-2-yl)methanamine by NMR, LC-MS, or melting point. If necessary, purify it by column chromatography or recrystallization before proceeding.

  • Possible Cause D: Incomplete Reaction. [4]

    • Explanation: The reaction may be slow under the current conditions.

    • Solution: After adding the acetylating agent at 0°C, allow the reaction to stir at room temperature for several hours or even overnight. Monitor by TLC until the starting material is consumed. If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be considered, especially when using acetic anhydride.

Problem: Multiple Spots on TLC, Indicating Side Products
  • Possible Cause A: Decomposition.

    • Explanation: The starting material or product may be unstable under the reaction conditions, especially if the reaction is heated or run for an extended period.

    • Solution: Use milder conditions. Prefer acetic anhydride over acetyl chloride. Avoid high temperatures and monitor the reaction closely to stop it as soon as the starting material is consumed.

  • Possible Cause B: Incorrect Stoichiometry.

    • Explanation: A large excess of the acetylating agent might lead to unforeseen side reactions.

    • Solution: Use a controlled amount of the acetylating agent (1.05-1.1 equivalents). Add it slowly and dropwise to the reaction mixture at 0°C to maintain control.

Problem: Difficulty in Purifying the Product
  • Possible Cause A: Co-elution of Compounds.

    • Explanation: The product and starting material or a byproduct may have very similar polarities, making separation by column chromatography difficult with the chosen eluent.

    • Solution: Experiment with different solvent systems for column chromatography. For instance, if Hexane/Ethyl Acetate is not working, try a Dichloromethane/Methanol gradient. Alternatively, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to purify the product.

  • Possible Cause B: Emulsion Formation During Workup. [5]

    • Explanation: During the aqueous wash steps, a stable emulsion can form between the organic and aqueous layers, making separation difficult.

    • Solution: To break an emulsion, add a small amount of brine (saturated aqueous NaCl solution). This increases the ionic strength of the aqueous layer, helping to force the separation of the two phases.

Experimental Protocols

The following are standard, self-validating protocols for the N-acetylation reaction.

Protocol 1: Using Acetyl Chloride
  • Preparation: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve N-methyl-1-(1,3-benzothiazol-2-yl)methanamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Reagent: In a separate syringe, draw up acetyl chloride (1.1 eq) dissolved in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 1:1 Hexane:EtOAc, visualized with UV and ninhydrin stain). The reaction is complete when the starting amine spot is no longer visible.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with more DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

Protocol 2: Using Acetic Anhydride with Catalytic DMAP
  • Preparation: In a round-bottom flask, dissolve N-methyl-1-(1,3-benzothiazol-2-yl)methanamine (1.0 eq), triethylamine (1.2 eq), and a catalytic amount of DMAP (0.05 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. If the reaction is slow, it can be gently heated to 40 °C.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Workup and Purification: Follow the same workup and purification steps as outlined in Protocol 1.

References

  • Ree, R., Varland, S., & Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13.
  • Banu, H., Singh, R., & Singh, P. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(21), 6439.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2020). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 25(22), 5368.
  • Waylander. (2022). Acetylation of Secondary amines. Chemistry Stack Exchange. Retrieved from [Link]

  • Creative Proteomics. (2023). N-Acetylation Analysis: A Key Post-Translational Modification.
  • Kaur, N., & Kishore, D. (2022). Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry, 26(2), 200-227.
  • Sanz Sharleya, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
  • Drazic, A., Myklebust, L. M., Ree, R., & Arnesen, T. (2016). The world of protein N-terminal acetylation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1864(10), 1374-1384.
  • Nile, A. (2016). Acylation of an amine using acetic anhydride. YouTube.
  • Gaponik, P. N., & Voitekhovich, S. V. (2021).
  • Al-Masoudi, N. A. L., & Al-Sultani, A. A. (2017). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Global Pharma Technology, 8(8), 1-11.
  • Jasinski, J. P., Golen, J. A., Yathirajan, H. S., & Narayana, B. (2013). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1279.
  • Study.com. (n.d.). Acetylation Reaction | Definition, Mechanism & Examples.
  • Tzanetou, E., Kourounakis, A. P., & Kourounakis, A. P. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267.
  • Popa, M. (2021). Why did my amide syntesis does not work?.
  • Santa Cruz Biotechnology. N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylacetamide.
  • ResearchGate. (n.d.).
  • Sakarya, H. C., Görgün, K., & Öğretir, C. (2012). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 10, S1739-S1745.
  • Channe Gowda, D. (2005). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines.
  • Schou, M., Tahtaci, D., & Koldsø, H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11432-11436.

Sources

Technical Support Center: Investigating the Degradation of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers studying the degradation pathways of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and foundational knowledge to navigate your experimental challenges. Our approach is rooted in established principles of drug metabolism and analytical chemistry, offering practical solutions and the rationale behind them.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to orient your research strategy.

Q1: What are the likely degradation pathways for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide?

While specific literature on this molecule is scarce, we can predict its degradation based on the metabolism of its core structures: the benzothiazole ring and the N-methylacetamide side chain. The primary pathways are likely to be oxidative metabolism and hydrolysis.

  • Oxidative Metabolism: The benzothiazole moiety is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, primarily in the liver.[1] This can lead to the formation of hydroxylated metabolites on the benzothiazole ring. Further oxidation could potentially lead to ring cleavage. N-demethylation, the removal of the methyl group from the acetamide nitrogen, is another common oxidative pathway mediated by CYPs.

  • Hydrolytic Degradation: The acetamide group can undergo hydrolysis, which involves the cleavage of the amide bond.[2][3] This would result in the formation of N-(1,3-benzothiazol-2-ylmethyl)methanamine and acetic acid. While amides are generally more resistant to hydrolysis than esters, this pathway should be considered, especially in the presence of amidase enzymes or under acidic or basic conditions.[2][4]

Below is a diagram illustrating the predicted primary degradation pathways.

Predicted_Degradation_Pathways cluster_oxidation Oxidative Metabolism (e.g., CYP450) cluster_hydrolysis Hydrolytic Cleavage parent N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide hydroxylated Hydroxylated Benzothiazole Metabolite parent->hydroxylated Hydroxylation demethylated N-dealkylated Metabolite parent->demethylated N-demethylation hydrolyzed_amine N-(1,3-benzothiazol-2-ylmethyl)methanamine parent->hydrolyzed_amine Amide Hydrolysis acetic_acid Acetic Acid

Caption: Predicted degradation pathways of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

Q2: Which experimental systems are most appropriate for studying the degradation of this compound?

To obtain a comprehensive understanding of the degradation profile, a multi-faceted approach is recommended:

  • Liver Microsomes: Human or animal liver microsomes are the gold standard for investigating phase I metabolism, particularly reactions mediated by CYP450 enzymes.[5] This system will help determine the extent of oxidative metabolism.

  • Plasma or Serum: These matrices contain various enzymes, including esterases and amidases, that can contribute to hydrolytic degradation.[6]

  • Chemical Stability Testing: Incubating the compound in buffered solutions at various pH levels (e.g., 2, 7.4, and 9) can reveal its susceptibility to non-enzymatic hydrolysis.[7]

Q3: What are the recommended analytical techniques for identifying and quantifying the parent compound and its metabolites?

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method.

  • HPLC with UV Detection: Useful for quantifying the disappearance of the parent compound, especially in initial stability screens.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Essential for the sensitive detection and structural elucidation of metabolites.[8] The high specificity of LC-MS/MS allows for the confident identification of metabolites even in complex biological matrices.[9]

Troubleshooting Guides

This section provides detailed guidance for specific experimental challenges.

Troubleshooting Guide 1: Low or No Degradation Observed in Liver Microsomes

Scenario: You have incubated N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide with liver microsomes and NADPH, but you observe minimal to no loss of the parent compound over time.

Workflow for Troubleshooting:

Troubleshooting_Microsomal_Assay start Start: No Degradation Observed check_cofactors Verify NADPH Concentration and Viability start->check_cofactors check_activity Run Positive Control (e.g., Testosterone) check_cofactors->check_activity Cofactors OK adjust_conditions Increase Incubation Time or Microsomal Protein Concentration check_activity->adjust_conditions Positive Control Works conclusion Conclusion: Compound is Stable to Microsomal Metabolism check_activity->conclusion Positive Control Fails -> Re-evaluate System consider_non_cyp Investigate Non-CYP Pathways (e.g., Hydrolysis) adjust_conditions->consider_non_cyp Degradation Observed -> Optimize Assay adjust_conditions->conclusion Still No Degradation

Caption: Troubleshooting workflow for a lack of degradation in a microsomal stability assay.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Inactive NADPH NADPH is essential for CYP450 activity and can degrade upon improper storage or repeated freeze-thaw cycles.Prepare fresh NADPH solutions for each experiment. Ensure proper storage at -20°C or -80°C.
Low Microsomal Activity The liver microsomes may have low enzymatic activity due to their source, age, or handling.Test the microsomes with a known CYP450 substrate (e.g., testosterone for CYP3A4, or dextromethorphan for CYP2D6) to confirm their activity.
Suboptimal Incubation Conditions The incubation time may be too short, or the concentration of microsomal protein may be too low to detect metabolism.Increase the incubation time (e.g., up to 2 hours) and/or the microsomal protein concentration.
Compound is Not a CYP Substrate The compound may not be a substrate for the major CYP450 enzymes present in liver microsomes.Consider using hepatocytes, which contain a broader range of enzymes, or investigate other degradation pathways such as hydrolysis.

Protocol: Liver Microsomal Stability Assay

  • Prepare a stock solution of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • In a microcentrifuge tube, combine phosphate buffer (pH 7.4), the compound stock solution (final concentration typically 1 µM), and liver microsomes (final concentration 0.5-1 mg/mL).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound.

Troubleshooting Guide 2: Difficulty in Identifying Metabolites

Scenario: You observe the disappearance of the parent compound in your experiments, but you are unable to detect distinct metabolite peaks in your LC-MS/MS analysis.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Poor Chromatographic Resolution Metabolites may be co-eluting with the parent compound or other matrix components.Modify the HPLC gradient to achieve better separation. Experiment with different column chemistries (e.g., C18, phenyl-hexyl).
Suboptimal Mass Spectrometry Conditions The metabolites may not ionize efficiently under the current MS settings.Optimize the ionization source parameters (e.g., spray voltage, gas temperatures). Perform a product ion scan of the parent compound to predict the fragmentation patterns of potential metabolites.
Low Metabolite Concentration The metabolites may be formed at levels below the limit of detection of your instrument.Concentrate the sample before analysis. Increase the initial concentration of the parent compound in the incubation.
Reactive/Unstable Metabolites Some metabolites can be unstable and degrade quickly or form covalent bonds with proteins.Include trapping agents (e.g., glutathione, semicarbazide) in the incubation to capture reactive metabolites.

Protocol: Optimizing LC-MS/MS for Metabolite Identification

  • Full Scan Analysis: Initially, run the samples in full scan mode to get an overview of all ions present. Compare the chromatograms of a t=0 sample with a later time point to identify new peaks.

  • Predicted Metabolite Analysis: Based on the likely metabolic pathways (hydroxylation, demethylation, hydrolysis), calculate the predicted m/z values of the potential metabolites.

  • Extracted Ion Chromatograms (XICs): Generate XICs for the predicted m/z values to see if these metabolites are present.

  • Tandem MS (MS/MS): Fragment the potential metabolite ions and compare their fragmentation patterns to that of the parent compound. Common fragmentation patterns can help confirm the structure of the metabolite.

Troubleshooting Guide 3: Assessing Hydrolytic Stability

Scenario: You want to determine if the acetamide moiety of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is susceptible to hydrolysis.

Experimental Design:

An effective way to assess hydrolytic stability is to incubate the compound under different conditions and monitor its degradation over time.

Conditions for Hydrolytic Stability Testing:

Condition Rationale Expected Outcome if Hydrolysis Occurs
pH 2 Buffer Simulates acidic conditions (e.g., in the stomach).Increased degradation compared to neutral pH.
pH 7.4 Buffer Represents physiological pH.Baseline degradation rate.
pH 9 Buffer Simulates basic conditions.Increased degradation compared to neutral pH.
Plasma/Serum Contains esterases and amidases that can catalyze hydrolysis.Faster degradation compared to buffer alone.

Protocol: Chemical and Enzymatic Hydrolysis Study

  • Prepare stock solutions of the compound in a minimal amount of organic solvent.

  • For chemical stability, dilute the stock solution into buffers of varying pH (e.g., 2, 7.4, 9) to a final concentration of 1-10 µM.

  • For enzymatic stability, dilute the stock solution into plasma or serum.

  • Incubate all samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 24 hours), take aliquots and quench the reaction with a cold organic solvent.

  • Process the samples (e.g., protein precipitation for plasma/serum samples).

  • Analyze the samples by LC-MS/MS to quantify the parent compound and look for the appearance of the hydrolyzed amine product.

References

  • De Wever, H., et al. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270–3274. [Link]

  • Gu, J., et al. (2018). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Chemical Research in Toxicology, 31(10), 1049–1057. [Link]

  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

  • ResearchGate. Chemical and chemoenzymatic routes to 1-(benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a precursor of drugs with potential β-blocker activity. [Link]

  • Royal Society of Chemistry. CHAPTER 2: Hydrolytic Degradation. [Link]

  • LookChem. Exploring N-Methyl-1,3-Benzothiazol-2-Amine: Properties and Applications. [Link]

  • Pisani, L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. International Journal of Molecular Sciences, 23(15), 8345. [Link]

  • Labbé, A., et al. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. The Journal of Physical Chemistry C, 126(32), 13672–13684. [Link]

  • ResearchGate. N-Methylacetamide Aqueous Solutions: A Neutron Diffraction Study. [Link]

  • University of Chieti-Pescara Institutional Research Archive. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. [Link]

  • Markova, A., et al. (2023). Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture. Pharmaceutics, 15(1), 195. [Link]

  • Bioorganic & Medicinal Chemistry. Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. [Link]

  • MDPI. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Vang, T., et al. (1989). 2-(4'-chlorophenyl)benzothiazole is a potent inducer of cytochrome P450IA1 in a human and a mouse cell line. Anomalous correlation between protein and mRNA induction. Biochemical Pharmacology, 38(8), 1337–1342. [Link]

  • ResearchGate. Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. [Link]

  • ResearchGate. A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. [Link]

  • ManTech Publications. Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. [Link]

  • Di Corcia, D., et al. (2020). Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid. Journal of Analytical Toxicology, 44(6), 589–598. [Link]

  • ResearchGate. Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. [Link]

  • de Oliveira, R. S. B., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. ACS Omega, 7(43), 38995–39004. [Link]

  • Yamada, H., et al. (2011). Remaining acetamide in acetonitrile degradation using nitrile hydratase- and amidase-producing microorganisms. Journal of Bioscience and Bioengineering, 111(1), 58–62. [Link]

  • Scherer, M., et al. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Trends in Analytical Chemistry, 110, 12–20. [Link]

  • ResearchGate. Analytical Techniques for the Detection of Novel Psychoactive Substances and Their Metabolites. [Link]

  • Academically. Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. [Link]

  • Caesar, R., et al. (1984). Stability of various alpha-esters of 1-(N-methyl-N-nitrosamino)-methanol in vitro and in vivo. Carcinogenesis, 5(10), 1231–1234. [Link]

  • Human Metabolome Database. Showing metabocard for N-Methylacetamide (HMDB0255184). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6582, N-Methylacetamide. [Link]

Sources

Technical Support Center: Troubleshooting Benzothiazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers utilizing benzothiazole derivatives in biological assays. The specific compound, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, is not extensively documented in publicly available literature, suggesting it may be a novel agent. This guide, therefore, addresses the broader class of benzothiazole derivatives, providing a robust framework for troubleshooting common experimental challenges. The principles and protocols outlined here are grounded in extensive experience with small molecule drug discovery and are designed to ensure the integrity and reproducibility of your research.

Section 1: Know Your Compound - The First Line of Defense

The root of many assay problems can be traced back to the quality and handling of the compound itself. Before troubleshooting your assay, it is imperative to have a thorough understanding of your molecule.

FAQ 1.1: Why is the purity of my benzothiazole derivative so critical?

Answer: The purity of your compound is paramount. Impurities from synthesis can have their own biological activities, leading to confounding results. For instance, residual starting materials or byproducts could be cytotoxic, or they might inhibit or activate off-target pathways, masking the true effect of your compound of interest.

Recommended Action: Always ensure you have a certificate of analysis (CoA) for your compound with a purity of >95%, preferably >98%, as determined by HPLC. If you have synthesized the compound in-house, it is crucial to perform your own characterization (e.g., NMR, LC-MS) to confirm its identity and purity.

Table 1: Compound Quality Control Checklist

ParameterMethodRecommended Specification
Identity ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS)Consistent with the expected structure
Purity HPLC-UV/MS>95%, ideally >98%
Solubility Visual inspection, Nephelometry, or a kinetic solubility assaySoluble at the highest stock concentration
Stability HPLC-UV/MS analysis of stock and working solutions over time<10% degradation over the course of the experiment

Section 2: Solubility Problems - "My compound won't dissolve or is precipitating!"

Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including benzothiazole derivatives.[1] This can lead to inaccurate concentration-response curves and a high degree of variability in your results.

FAQ 2.1: What is the best solvent for my benzothiazole derivative?

Answer: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of benzothiazole derivatives for biological assays.[2] However, it is crucial to be aware of the potential for DMSO to affect cell health and to keep the final concentration in your assay low, typically ≤0.5%. Some compounds may also be soluble in other organic solvents like ethanol or methanol, but these can also have effects on your biological system.

FAQ 2.2: I've dissolved my compound in DMSO, but I see precipitation when I add it to my aqueous assay buffer or cell culture medium. What should I do?

Answer: This is a classic sign of your compound's low aqueous solubility. When the DMSO stock is diluted into an aqueous environment, the compound can crash out of solution.

Troubleshooting Steps:

  • Visual Inspection: After adding your compound to the assay medium, visually inspect the wells for any signs of precipitation (cloudiness, crystals). This can also be done under a microscope.

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of your compound in the assay.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the assay buffer or medium. This can sometimes help to keep the compound in solution.

  • Sonication/Vortexing: Gentle sonication or vortexing of the final solution can help to redissolve small amounts of precipitate.

  • Use of Pluronics or other solubilizing agents: In some cases, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 can help to maintain solubility. However, you must first validate that the surfactant does not interfere with your assay.

Protocol 1: Kinetic Solubility Assay

This "shake-flask" method provides a quick assessment of your compound's solubility in a specific buffer.[3]

  • Prepare a high-concentration stock solution of your compound (e.g., 20 mM) in 100% DMSO.[3]

  • Add 10 µL of the DMSO stock to 490 µL of your aqueous assay buffer in a microfuge tube or 96-well plate.[3] This creates a 1:50 dilution.

  • Seal the container and shake at room temperature for 1.5 to 2 hours.[3]

  • Centrifuge the samples to pellet any precipitated compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC-UV.

  • Compare the measured concentration to the nominal concentration to determine the kinetic solubility.

Diagram 1: Decision Tree for Solubility Issues

start Compound Precipitation Observed check_concentration Is the final assay concentration necessary? start->check_concentration lower_concentration Lower the assay concentration check_concentration->lower_concentration No serial_dilution Try serial dilutions in assay buffer check_concentration->serial_dilution Yes sonicate Gentle sonication/vortexing serial_dilution->sonicate solubilizing_agent Consider a solubilizing agent (with validation) sonicate->solubilizing_agent reassess Re-evaluate compound or synthesize more soluble analog solubilizing_agent->reassess

Caption: A decision tree for troubleshooting compound precipitation.

Section 3: Compound Stability - "Is my compound degrading in the assay?"

The stability of your benzothiazole derivative in your stock solution and under your specific assay conditions is another critical factor. Degradation can lead to a loss of potency and the generation of new, potentially active, byproducts.

FAQ 3.1: How should I store my benzothiazole derivative stock solutions?

Answer: DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light, as some heterocyclic compounds can be light-sensitive.

FAQ 3.2: My compound's activity seems to decrease over time in my multi-day experiment. How can I check for stability?

Answer: This is a strong indication of compound instability. You can assess the stability of your compound in your assay medium over the course of your experiment.

Protocol 2: Compound Stability Assessment in Assay Media

  • Prepare your compound in the final assay medium at the highest concentration you plan to test.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Immediately quench any potential enzymatic degradation by adding an equal volume of cold acetonitrile.

  • Analyze the samples by HPLC-UV/MS to determine the percentage of the parent compound remaining at each time point. A decrease of >10-15% over the experimental timeframe is a cause for concern.

Section 4: Unexpected or Inconsistent Biological Activity

The benzothiazole scaffold is known to interact with a wide range of biological targets, which can lead to off-target effects.[4][5]

FAQ 4.1: I'm seeing a biological effect, but I'm not sure if it's due to my intended target. What should I do?

Answer: This is a common challenge in drug discovery. It's important to build a case for on-target activity through a series of validation experiments.

Troubleshooting Strategies:

  • Orthogonal Assays: Test your compound in a different assay format that measures the same biological endpoint. For example, if you see a decrease in cell viability, you could follow up with assays for apoptosis (e.g., caspase activation) or cell cycle arrest.

  • Target Engagement Assays: Whenever possible, use an assay that directly measures the binding of your compound to its intended target (e.g., cellular thermal shift assay, surface plasmon resonance).

  • Knockout/Knockdown Models: Test your compound in a cell line where your target of interest has been knocked out or knocked down. A loss of activity in these cells provides strong evidence for on-target effects.

  • Inactive Controls: Synthesize a structurally similar analog of your compound that you predict to be inactive against your target. If this inactive analog does not show the same biological effect, it strengthens the case for on-target activity of your active compound.

  • In Silico Target Prediction: Use online tools to predict potential off-target interactions of your compound.[2]

Diagram 2: General Troubleshooting Workflow

start Inconsistent or Unexpected Results check_compound Verify Compound Quality (Purity, Identity) start->check_compound check_solubility Assess Solubility and Stability check_compound->check_solubility Quality OK check_assay Review Assay Protocol and Controls check_solubility->check_assay Soluble & Stable troubleshoot_bio Investigate Biological Mechanism (Off-target effects, etc.) check_assay->troubleshoot_bio Assay OK resolve Problem Resolved troubleshoot_bio->resolve

Caption: A general workflow for troubleshooting experimental issues.

Section 5: Assay-Specific Artifacts

Small molecules can interfere with assay technologies in a variety of ways, leading to false-positive or false-negative results.

FAQ 5.1: How can I tell if my benzothiazole derivative is causing an assay artifact?

Answer: The potential for assay artifacts should be considered for any small molecule. Common types of interference include:

  • Fluorescence Interference: If your compound is fluorescent, it can interfere with fluorescence-based assays.

  • Luciferase Inhibition: Many small molecules are known to inhibit luciferase enzymes, which are commonly used in reporter gene assays.

  • Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes.

  • Redox Activity: Compounds with redox potential can interfere with assays that rely on redox-sensitive reagents.

Table 2: Common Assay Artifacts and Mitigation Strategies

Artifact TypePotential CauseMitigation Strategy
Fluorescence Interference Intrinsic fluorescence of the compoundMeasure the fluorescence of the compound alone at the assay wavelengths. If there is significant overlap, consider a different fluorescent dye or a non-fluorescence-based assay.
Luciferase Inhibition Direct inhibition of the luciferase enzymeRun a counter-screen with purified luciferase enzyme to identify inhibitors.
Compound Aggregation Poor solubility leading to the formation of aggregatesLower the compound concentration. Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer (with validation).
Redox Cycling Redox-active moieties in the compound structureTest the compound in the presence of a reducing agent like DTT to see if the activity is diminished.

Diagram 3: Potential Sources of Assay Artifacts

compound Test Compound fluorescence Fluorescence Interference compound->fluorescence aggregation Aggregation compound->aggregation luciferase Luciferase Inhibition compound->luciferase redox Redox Activity compound->redox assay Assay Readout fluorescence->assay False Positive/Negative aggregation->assay False Positive luciferase->assay False Positive redox->assay False Positive/Negative

Caption: Potential mechanisms of compound-mediated assay interference.

References

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Pharmacology, 15, 1368883. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks, 14(4), 1920-1930. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Pharmaceuticals, 15(8), 937. [Link]

  • Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). Pharmaceuticals, 16(6), 861. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]

  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2022). Drug Discovery Today, 27(5), 1315-1325. [Link]

  • N-(1,3-Benzothiazol-2-yl)acetamide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1813. [Link]

  • Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(21), 7436. [Link]

  • Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors. (2025). European Journal of Medicinal Chemistry, 280, 116867. [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025). Journal of Molecular Structure, 1321, 138927. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ASSAY and Drug Development Technologies, 10(4), 352-362. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2018). Molecules, 23(8), 1993. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2024). Molecules, 29(10), 2351. [Link]

  • Biological Potential of Benzothiazole Derivatives: Bench to Bed Side. (2022). Journal of Pharmaceutical Negative Results, 13(S8), 1-10. [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Molbank, 2022(3), M1450. [Link]

  • Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. (2022). Jagannath University Journal of Science, 8(II), 75-78. [Link]

  • Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. (2024). Journal of Molecular Structure, 1313, 138459. [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018). Oriental Journal of Chemistry, 34(6), 3134-3139. [Link]

  • A Review on Benzothiazole Derivatives and Their Biological Significances. (2025). Journal of Drug Delivery and Therapeutics, 15(8), 1-10. [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022). Journal of Medicinal Chemistry, 65(9), 6521-6554. [Link]

  • Benzothiazoles - scaffold of interest for CNS targeted drugs. (2017). European Journal of Medicinal Chemistry, 139, 448-465. [Link]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Computational Chemistry, 12(2). [Link]

  • Benzothiazole derivatives in the design of antitumor agents. (2024). Archiv der Pharmazie, e2400137. [Link]

  • SYNTHESIS OF SOME N-(BENZOTHIAZOL-2-YL)-2-(4H-[1][6][7]TRIAZOL-3-YLSULFANYL)ACETAMIDES. (2011). Journal of the Turkish Chemical Society Section A: Chemistry, 1(2), 145-151. [Link]

  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. (2023). Pharmaceuticals, 16(3), 405. [Link]

  • Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018). Oriental Journal of Chemistry, 34(6), 3134-3139. [Link]

  • Synthesis of new N‐(5,6‐methylenedioxybenzothiazole‐2‐yl)‐2‐[(substituted)thio/piperazine]acetamide/propanamide der. (2024). Journal of Heterocyclic Chemistry. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

  • BIOLOGICAL ASPECTS OF NOVEL BENZOTHIAZOLE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1010. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). Molecules, 27(19), 6668. [Link]

  • Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. (2025). Indonesian Journal of Chemistry, 25(5), 1514-1526. [Link]

Sources

Technical Support Center: Stability of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios regarding the stability of this compound when dissolved in Dimethyl Sulfoxide (DMSO).

Introduction

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is a compound of interest in various research and development fields. As with many benzothiazole derivatives, understanding its stability in common laboratory solvents like DMSO is critical for obtaining reliable and reproducible experimental results. This guide provides a structured approach to identifying, troubleshooting, and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in DMSO?

The primary stability concerns for this compound in DMSO revolve around three main areas:

  • Hydrolysis: The amide bond in the acetamide moiety can be susceptible to hydrolysis, especially in the presence of water. While DMSO is a polar aprotic solvent, it is hygroscopic and can absorb atmospheric moisture.

  • Oxidation: The benzothiazole ring system, containing sulfur and nitrogen heteroatoms, can be prone to oxidation. DMSO itself can sometimes act as an oxidant, particularly under certain conditions like elevated temperatures or in the presence of specific catalysts.

  • Solvent-Induced Degradation: DMSO is not always an inert solvent and can participate in reactions, especially at elevated temperatures or in the presence of acids or bases. It's crucial to consider potential interactions between DMSO and the benzothiazole moiety.

Q2: How can I assess the stability of my N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide stock solution in DMSO?

A systematic approach to assessing stability involves a time-course analysis using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

A recommended workflow for this assessment is outlined below:

Stability_Assessment_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_evaluation Evaluation Prep Prepare fresh stock solution in anhydrous DMSO T0 Time-Zero (T0) Analysis: - HPLC/LC-MS for initial purity - Store aliquots at desired temperatures Prep->T0 Storage Store aliquots at: - Room Temperature - 4°C - -20°C T0->Storage Analysis Analyze aliquots at pre-defined time points (e.g., 24h, 48h, 1 week, 1 month) Storage->Analysis Data Compare chromatograms: - Peak area of parent compound - Appearance of new peaks (degradants) Analysis->Data Conclusion Determine stability profile and optimal storage conditions Data->Conclusion

Caption: Workflow for assessing compound stability in DMSO.

Q3: What are the ideal storage conditions for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in DMSO?

Based on general best practices for storing compounds in DMSO, the following conditions are recommended to maximize stability:

  • Temperature: Store stock solutions at -20°C or lower for long-term storage. For short-term use, 4°C is acceptable, but stability should be verified. Room temperature storage is generally not recommended for extended periods.

  • Anhydrous Conditions: Use high-purity, anhydrous DMSO to prepare stock solutions. Minimize the exposure of the stock solution to atmospheric moisture by using sealed vials with septa and storing them in a desiccated environment.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound, it is highly recommended to store the compound in small, single-use aliquots.

  • Inert Atmosphere: For particularly sensitive applications, consider preparing and storing aliquots under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guide

Problem 1: I observe a decrease in the peak area of my compound and the appearance of new peaks in my HPLC analysis over time.

This is a classic sign of compound degradation. The following steps will help you identify the cause and find a solution.

Potential Causes & Investigation:

  • Hydrolysis: The presence of water in the DMSO is a likely culprit.

    • Troubleshooting Protocol:

      • Obtain fresh, anhydrous DMSO.

      • Prepare a new stock solution, ensuring minimal exposure to air.

      • Repeat the stability study and compare the results with your previous findings.

      • Consider performing a forced degradation study by intentionally adding a small percentage of water (e.g., 5-10%) to an aliquot of your stock solution to see if it accelerates the formation of the observed degradation products.

  • Oxidation: The compound may be reacting with dissolved oxygen or oxidizing species.

    • Troubleshooting Protocol:

      • Prepare a new stock solution using DMSO that has been sparged with an inert gas (argon or nitrogen) to remove dissolved oxygen.

      • Store the aliquots under an inert atmosphere.

      • Analyze and compare with previous results.

  • Light Sensitivity: Some compounds are susceptible to photodegradation.

    • Troubleshooting Protocol:

      • Prepare and store aliquots in amber vials or vials wrapped in aluminum foil to protect them from light.

      • Compare the stability of the light-protected samples with those exposed to ambient light.

Problem 2: My experimental results are inconsistent, even with freshly prepared solutions.

Inconsistent results can often be traced back to issues with the initial stock solution or the handling of the compound.

Potential Causes & Investigation:

  • Incomplete Dissolution: The compound may not be fully dissolved in the DMSO, leading to variations in the actual concentration used in experiments.

    • Troubleshooting Protocol:

      • Visually inspect the solution for any undissolved particulate matter.

      • Gently warm the solution (e.g., to 30-40°C) and vortex or sonicate to aid dissolution. Be cautious with heating as it can accelerate degradation.

      • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates before use.

  • Adsorption to Container Surfaces: Highly lipophilic compounds can sometimes adsorb to the walls of plastic storage tubes.

    • Troubleshooting Protocol:

      • If using polypropylene tubes, consider switching to glass or low-adhesion microcentrifuge tubes.

      • Compare the recovery of the compound from different types of storage containers.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of a new chemical entity.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis Start Prepare 1 mg/mL solution of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in DMSO Acid Acidic Hydrolysis: Add 0.1 M HCl Start->Acid Base Basic Hydrolysis: Add 0.1 M NaOH Start->Base Oxidation Oxidative Stress: Add 3% H2O2 Start->Oxidation Thermal Thermal Stress: Incubate at 60°C Start->Thermal Photolytic Photolytic Stress: Expose to UV light Start->Photolytic Incubate Incubate under stress conditions for a defined period (e.g., 24h) Acid->Incubate Base->Incubate Oxidation->Incubate Thermal->Incubate Photolytic->Incubate Neutralize Neutralize acidic and basic samples Incubate->Neutralize Analyze Analyze all samples by HPLC-UV and LC-MS/MS Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Analysis

A generic reverse-phase HPLC method suitable for monitoring the stability of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: This method should be optimized and validated for your specific instrumentation and requirements.

Summary of Key Recommendations

RecommendationRationale
Use Anhydrous DMSO Minimizes the risk of hydrolysis.
Store at -20°C or Below Slows down degradation kinetics.
Aliquot Stock Solutions Prevents contamination and degradation from repeated freeze-thaw cycles.
Use Amber Vials Protects against potential photodegradation.
Perform Regular Quality Control Ensures the integrity of your stock solutions over time.

By following the guidelines and troubleshooting steps outlined in this technical support guide, researchers can enhance the reliability and reproducibility of their experiments involving N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in DMSO.

References

  • N-(1,3-Benzothiazol-2-yl)acetamide - PMC - NIH. (n.d.). Retrieved from [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (n.d.). Retrieved from [Link]

  • N-Methylacetamide - Grokipedia. (n.d.). Retrieved from [Link]

  • Studies on repository compound stability in DMSO under various conditions - PubMed. (n.d.). Retrieved from [Link]

  • Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent - ACS Publications. (n.d.). Retrieved from [Link]

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide - PubChem. (n.d.). Retrieved from [Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - NIH. (n.d.). Retrieved from [Link]

  • N-Methylacetamide - Wikipedia. (n.d.). Retrieved from [Link]

  • Texas red maleimide in (DMSO) storage and stability ?For how much time i can store dye solution??? | ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of novel substituted N-benzothiazole

Technical Support Center: Refining Analytical Detection of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide and Related Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Note from the Senior Application Scientist: The analytical landscape for novel compounds is ever-evolving. While specific, validated methods for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide are not yet widely published, the principles governing the analysis of its core structure, benzothiazole, are well-established. This guide synthesizes field-proven strategies for the broader class of benzothiazole derivatives to provide a robust framework for your method development and troubleshooting needs. The insights herein are designed to empower you, the researcher, to navigate the complexities of analytical detection with confidence and scientific rigor.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for the quantitative analysis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in biological matrices?

A1: For quantitative analysis in complex biological matrices such as plasma, urine, or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its high selectivity and sensitivity allow for the detection and quantification of low-level analytes in the presence of endogenous interferences.[1][2] For less complex matrices or for purity assessments of a drug substance, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be a cost-effective and reliable alternative, provided the analyte has a suitable chromophore, which the benzothiazole ring provides. Gas Chromatography-Mass Spectrometry (GC-MS) may be considered if the analyte is thermally stable and volatile, or can be made so through derivatization.[3]

Q2: What are the initial steps I should take when developing a new analytical method for this compound?

A2: Begin with a thorough characterization of your analyte's physicochemical properties. This includes its solubility in various organic solvents and aqueous buffers, its pKa, and its UV-Vis spectrum. This information will guide your selection of an appropriate mobile phase for HPLC, injection solvent, and extraction solvent for sample preparation. Subsequently, perform initial scouting experiments on your chosen analytical platform (e.g., HPLC-UV, LC-MS/MS) to determine the optimal separation and detection conditions.

Q3: How critical is sample preparation, and what are the recommended techniques?

A3: Sample preparation is paramount to a successful analysis, as it removes interfering matrix components and enriches the analyte of interest.[4] The choice of technique depends on the complexity of the matrix and the required sensitivity of the assay.

  • Protein Precipitation (PPT): A simple and fast method for plasma and serum samples, typically using acetonitrile or methanol. However, it may not provide the cleanest extracts.

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent based on its polarity and the pH of the aqueous phase.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts and allows for significant analyte concentration. SPE cartridges with various sorbents (e.g., C18, mixed-mode) can be tailored to the specific properties of your analyte.[5]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor Peak Shape (Tailing or Fronting)

  • Q: My analyte peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?

    • A: Peak tailing in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. [6] Benzothiazole derivatives can contain basic nitrogen atoms that interact with acidic residual silanol groups on the silica-based column packing.

      • Solution 1: Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%) to saturate the active silanol sites.

      • Solution 2: pH Adjustment: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For a basic analyte, a higher pH mobile phase (using a hybrid or polymer-based column stable at high pH) will neutralize the analyte, while a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the analyte and suppress silanol interactions.[7]

      • Solution 3: Column Selection: Use a column with end-capping or a base-deactivated stationary phase specifically designed to minimize silanol interactions.

  • Q: I am observing peak fronting. What is the likely cause?

    • A: Peak fronting is typically a sign of column overload or an injection solvent that is significantly stronger than the mobile phase. [8]

      • Solution 1: Reduce Sample Concentration: Dilute your sample to ensure you are operating within the linear dynamic range of the column.

      • Solution 2: Match Injection Solvent to Mobile Phase: As a best practice, dissolve your sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause the analyte to travel through the column as a broad band, leading to fronting.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Issue: Low Sensitivity or No Peak Detected

  • Q: I am not detecting my compound, or the signal is very weak. What should I investigate?

    • A: This can be due to several factors, including thermal degradation, poor volatility, or adsorption in the GC system.

      • Solution 1: Assess Thermal Stability: Benzothiazole derivatives can be susceptible to thermal degradation in the high temperatures of the GC inlet and column. Try lowering the inlet temperature in increments of 20°C.

      • Solution 2: Derivatization: If the compound has active hydrogens (e.g., -NH, -OH), it may exhibit poor peak shape and adsorb to active sites in the system. Derivatization with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can improve volatility and thermal stability.[3]

      • Solution 3: System Inertness: Ensure your GC system is inert by using a deactivated liner and a column designed for trace analysis. Active sites in the inlet or column can lead to irreversible adsorption of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Issue: High Signal Variability and Poor Reproducibility (Matrix Effects)

  • Q: My results are inconsistent between samples, and my internal standard signal is fluctuating. How can I diagnose and mitigate matrix effects?

    • A: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting matrix components, are a common challenge in bioanalysis. [1][2][9]

      • Diagnosis: Post-Column Infusion: Perform a post-column infusion experiment by continuously infusing a standard solution of your analyte into the MS while injecting a blank, extracted matrix sample onto the LC column. Dips or peaks in the analyte's baseline signal at the retention time of your compound indicate ion suppression or enhancement, respectively.

      • Mitigation Strategy 1: Improve Chromatographic Separation: Modify your LC gradient to better separate the analyte from the interfering matrix components. A longer, shallower gradient can often resolve these interferences.

      • Mitigation Strategy 2: Enhance Sample Preparation: Use a more rigorous sample preparation technique, such as SPE, to remove a larger portion of the matrix components before analysis.[4]

      • Mitigation Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus providing the most accurate correction for signal variability.

Experimental Protocols (Generalized Starting Points)

HPLC-UV Method for Purity Assessment
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10-90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm or at the λmax of the compound.

LC-MS/MS Method for Quantification in Plasma
  • Sample Preparation (SPE):

    • Precondition a mixed-mode SPE cartridge.

    • Load 100 µL of plasma (pre-treated with internal standard and diluted with 4% phosphoric acid).

    • Wash with an acidic wash buffer.

    • Elute with a basic organic solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 5-95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • MS/MS System (Positive ESI Mode):

    • Optimize cone voltage and collision energy by infusing a standard solution of the analyte.

    • Monitor at least two MRM (Multiple Reaction Monitoring) transitions for the analyte and one for the internal standard.

Data Presentation

ParameterHPLC-UVLC-MS/MS
Column Type C18C18 or Biphenyl
Mobile Phase Acetonitrile/Water with Acid ModifierMethanol/Water with Acid Modifier
Detection UV Absorbance (e.g., 254 nm)Tandem Mass Spectrometry (MRM)
Typical LOQ ~10-50 ng/mL~0.1-1 ng/mL
Primary Application Purity, In-process controlBioanalysis, Trace-level quantification

Visualizations

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation (e.g., Acetonitrile) add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap recon Reconstitute in Mobile Phase evap->recon inject Inject Sample recon->inject Transfer to Vial lc LC Separation (C18 Column) inject->lc esi Electrospray Ionization (ESI) lc->esi ms1 Quadrupole 1 (Precursor Ion Selection) esi->ms1 cid Quadrupole 2 (Collision Cell - CID) ms1->cid ms2 Quadrupole 3 (Product Ion Scan) cid->ms2 detector Detector ms2->detector data Data Acquisition & Processing detector->data

Caption: A typical workflow for the analysis of a small molecule in plasma, from sample preparation to LC-MS/MS detection.

G start Poor Peak Shape (Tailing) cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Analyte-Metal Chelation start->cause3 solution1a Add Competing Base (TEA) to Mobile Phase cause1->solution1a Mitigate solution1b Adjust Mobile Phase pH cause1->solution1b Mitigate solution1c Use Base-Deactivated Column cause1->solution1c Mitigate solution2a Dilute Sample cause2->solution2a Mitigate solution3a Add Chelating Agent (EDTA) to Mobile Phase cause3->solution3a Mitigate

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

  • Human Metabolome Database. N-Methylacetamide (HMDB0255184). [Link]

  • PubChem. N-[2-(methylamino)-1,3-benzothiazol-6-yl]acetamide. [Link]

  • PubChem. 2-[[1-[5-(1,3-benzothiazol-2-yl)-4-[[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]amino]-6-oxo-1H-pyrimidin-2-yl]piperidin-4-yl]methylamino]acetamide. [Link]

  • West, R. E., & Ritz, D. P. (1993). GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives. Journal of analytical toxicology, 17(2), 114–116. [Link]

  • Li, W., & Tse, F. L. (2015). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 7(12), 1531–1543. [Link]

  • Al-Asmari, A. I., Al-Sanea, M. M., & El-Tahir, K. H. (2020). Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. Journal of analytical toxicology, 44(8), 842–853. [Link]

  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology, 11(5), 33-46. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Vu, C., & L-A. K. (2021). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples. Drug testing and analysis, 13(9), 1640–1650. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of molecular structure, 1285, 135451. [Link]

  • Bioanalysis Zone. Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • SIELC Technologies. Separation of N-(1,1,3,3-Tetramethylbutyl)benzothiazole-2-sulphenamide on Newcrom R1 HPLC column. [Link]

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Antidiabetic activity of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamides. (2008). Bioorganic & medicinal chemistry, 16(11), 6045–6052. [Link]

  • Phenomenex. Quantitative Analysis of Designer Benzodiazepines in Urine by LC-MS/MS. [Link]

  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. [Link]

  • YouTube. Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. (2023). Scientific reports, 13(1), 9283. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Investigation into some aspects of EMIT d.a.u., TLC, and GC-MS urinalysis of bromazepam. (1983). Journal of analytical toxicology, 7(6), 277–282. [Link]

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2024). ACS omega. [Link]

  • YMC. HPLC Troubleshooting Guide. [Link]

  • Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2024). Molecules (Basel, Switzerland), 29(10), 2351. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2020). Journal of pharmaceutical and biomedical analysis, 185, 113227. [Link]

  • Selective and sensitive GC-MS analysis of carcinogenic N-nitrosodimethylamine in pharmaceuticals using a magnetic coconut carbon. (2021). Microchemical Journal, 168, 106429. [Link]

  • ResearchGate. N-Methylacetamide Aqueous Solutions: A Neutron Diffraction Study. [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. (2022). Pharmaceuticals (Basel, Switzerland), 15(10), 1279. [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. (2022). Drug testing and analysis, 14(1), 121–133. [Link]

  • GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. (2014). Pak. J. Pharm. Sci, 27(5), 1421-1425. [Link]

  • Development of LC/MS techniques for plant and drug metabolism studies. (2011). Dissertationes Scholae Doctoralis Ad Sanitatem Investigandam Universitatis Helsinkiensis. [Link]

  • International Journal of Herbal Medicine. GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. [Link]

  • SIELC Technologies. Separation of Benzenamine, N,N-diethyl-3-methyl-4-(2-thiazolylazo)- on Newcrom R1 HPLC column. [Link]

  • Scharlab. N,N-Dimethylacetamide, HPLC grade. [Link]

Sources

Technical Support Center: Mitigating Off-Target Effects of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide and related benzothiazole-based compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chemical series, with a specific focus on identifying, understanding, and mitigating off-target effects. Given that N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is a novel investigational compound, this guide draws upon established principles of medicinal chemistry, pharmacology, and experimental design pertinent to the broader class of benzothiazole derivatives.

The benzothiazole scaffold is a versatile heterocyclic framework known to interact with a wide range of biological targets, leading to its investigation in diverse therapeutic areas including oncology, neurodegenerative diseases, and infectious diseases.[1][2][3] However, this same versatility can give rise to off-target activities, which can confound experimental results and pose safety risks in therapeutic development. This guide provides a structured approach to proactively address these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding off-target effects of benzothiazole-containing small molecules.

Q1: What are off-target effects and why are they a concern for benzothiazole derivatives?

A1: Off-target effects occur when a compound interacts with proteins or biomolecules other than its intended therapeutic target.[4] For benzothiazole derivatives, which are known to be biologically active across a wide spectrum of targets, this is a critical consideration.[3] These unintended interactions can lead to a variety of issues, including:

  • Misinterpretation of Experimental Data: An observed phenotype may be incorrectly attributed to the primary target when it is, in fact, caused by an off-target interaction.

  • Cellular Toxicity: Engagement with unintended targets can disrupt normal cellular processes, leading to cytotoxicity that is independent of the on-target mechanism. Some benzothiazole derivatives have been shown to induce oxidative stress, which could be an on- or off-target effect.[5]

  • Adverse Drug Reactions (ADRs): In a clinical context, off-target effects are a primary cause of ADRs, which can range from mild side effects to serious toxicity. For example, the benzothiazole-containing drug quizartinib has a boxed warning for QT prolongation, a cardiac-related off-target effect.[1]

Q2: At what stage of my research should I start thinking about off-target effects?

A2: Off-target assessment should be an integral part of the research and development process from the very early stages. A proactive approach can save significant time and resources.

  • Early Discovery/Hit Identification: Even at the initial screening stage, computational profiling and preliminary selectivity assays can help prioritize compounds with a lower likelihood of off-target activities.

  • Lead Optimization: This is a critical phase for systematically designing out off-target effects through medicinal chemistry efforts while improving on-target potency.[6]

  • Preclinical Development: Comprehensive off-target profiling against a panel of known safety liabilities (e.g., kinases, GPCRs, ion channels) is a standard requirement before advancing a compound to clinical trials.

Q3: What are the most common off-target liabilities associated with benzothiazole-based compounds?

A3: While specific off-target interactions are compound-dependent, the benzothiazole scaffold has been associated with activity against several important protein families. These include, but are not limited to:

  • Kinases: Many benzothiazole derivatives are designed as kinase inhibitors, but they can often show activity against multiple kinases, leading to off-target effects.[7]

  • Enzymes involved in critical cellular processes: Benzothiazole compounds have been shown to inhibit enzymes related to cell wall synthesis, DNA replication, and various biosynthetic pathways in bacteria.[8][9]

  • Receptor Modulation: Derivatives have been developed to modulate receptors implicated in a variety of diseases.[1]

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems where off-target effects may be the root cause.

Troubleshooting Scenario 1: Unexpected or Inconsistent Phenotypic Results

Problem: You observe a potent cellular phenotype (e.g., cell death, growth inhibition) that is inconsistent with the known function of the intended target, or the results vary significantly across different cell lines.

Potential Cause: The observed phenotype may be due to one or more off-target interactions.

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting unexpected phenotypes.

Detailed Steps:

  • In Silico Profiling:

    • Action: Use computational tools and databases (e.g., ChEMBL, BindingDB) to predict potential off-targets for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide. These tools use algorithms based on chemical similarity to known ligands.[10][11]

    • Rationale: This provides a rapid, cost-effective way to generate a prioritized list of potential off-targets for experimental validation.

  • Orthogonal Target Validation:

    • Action: Test your compound in cell-based or biochemical assays for the top predicted off-targets. For example, if computational screening suggests kinase activity, perform a broad kinase panel screen.

    • Rationale: Experimental validation is crucial to confirm or refute computational predictions.

  • Structure-Activity Relationship (SAR) Analysis:

    • Action: Synthesize or acquire analogs of your compound with slight structural modifications. Test these analogs for both on-target and the suspected off-target activity.

    • Rationale: If the SAR for the on-target activity and the observed phenotype diverge, it strongly suggests an off-target effect. For example, an analog that loses the phenotypic effect but retains on-target potency is a valuable tool compound.

  • Chemical Rescue or Target Knockdown:

    • Action: If you identify a likely off-target, try to "rescue" the phenotype. This can be done by overexpressing the off-target protein or by using a known selective inhibitor of the off-target to see if it antagonizes the effect of your compound. Conversely, using siRNA or CRISPR to knock down the suspected off-target should phenocopy the effect of your compound if the hypothesis is correct.

    • Rationale: These genetic and chemical biology approaches provide strong evidence for the involvement of a specific off-target in the observed phenotype.

Troubleshooting Scenario 2: High Background or Non-Specific Staining in Imaging Assays

Problem: In fluorescence-based assays (e.g., immunofluorescence, high-content screening), you observe high background signal or non-specific staining when using a benzothiazole-based probe.

Potential Cause: Benzothiazole scaffolds can be intrinsically fluorescent, leading to assay interference.

Troubleshooting Steps:

  • Control for Intrinsic Fluorescence:

    • Action: Run a control experiment with your compound in the absence of any fluorescent dyes or antibodies. Image the sample using the same filter sets and exposure times.

    • Rationale: This will determine if the benzothiazole core of your molecule is contributing to the background signal.

  • Optimize Assay Conditions:

    • Action: Decrease the concentration of your compound to the lowest effective concentration. Increase the number and stringency of wash steps.

    • Rationale: This helps to reduce non-specific binding and accumulation of the compound in cellular compartments.

  • Use an Alternative Detection Method:

    • Action: If possible, switch to a non-fluorescence-based readout, such as a colorimetric or luminescent assay, to validate your findings.

    • Rationale: This eliminates the potential for interference from the compound's intrinsic fluorescence.

Part 3: Experimental Protocols & Data

This section provides standardized protocols for key experiments to assess and mitigate off-target effects.

Protocol 1: General Kinase Selectivity Profiling

Objective: To assess the selectivity of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide against a broad panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create serial dilutions to the desired final concentrations.

  • Kinase Panel: Utilize a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) that offers a panel of several hundred kinases. A common initial screening concentration is 1 µM.

  • Assay Principle: The service will typically use a radiometric (e.g., ³³P-ATP) or fluorescence-based assay to measure the ability of your compound to inhibit the activity of each kinase in the panel.

  • Data Analysis: The results are usually reported as percent inhibition at the tested concentration.

  • Follow-up: For any kinases showing significant inhibition (e.g., >50%), perform dose-response experiments to determine the IC₅₀ value.

Data Interpretation:

A selectivity profile can be generated by comparing the IC₅₀ for the on-target kinase versus the IC₅₀ values for any identified off-target kinases. A selectivity ratio of >100-fold is generally considered a good starting point for a selective inhibitor.

Table 1: Example Kinase Selectivity Profile

TargetIC₅₀ (nM)Selectivity Ratio (Off-target IC₅₀ / On-target IC₅₀)
On-Target Kinase A 10 -
Off-Target Kinase B1,500150
Off-Target Kinase C8,000800
Off-Target Kinase D505

In this example, Kinase D would be a significant off-target of concern.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a cellular context.

Workflow Diagram:

CETSA_Workflow A Treat cells with Compound or Vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated protein fractions B->C D Analyze soluble fraction by Western Blot or Mass Spectrometry C->D E Identify proteins stabilized by compound binding at higher temperatures D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control (e.g., DMSO) for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

  • Protein Analysis: Analyze the soluble fractions by Western blot for specific candidate proteins or by quantitative mass spectrometry for an unbiased, proteome-wide analysis.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples indicates direct binding of the compound to that protein.

Part 4: Medicinal Chemistry Strategies for Mitigation

Once off-target activities are identified, medicinal chemistry efforts can be employed to improve selectivity.

Key Strategies:

  • Structure-Guided Design: If the crystal structures of both the on-target and off-target proteins are available, analyze the binding pockets for differences that can be exploited. Design modifications to the compound that introduce favorable interactions with the on-target protein or create steric clashes with the off-target protein.[12]

  • Bioisosteric Replacement: Replace parts of the molecule with chemical groups that have similar physical or chemical properties but may alter the binding profile. For example, modifying the linker or terminal groups of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide could disrupt binding to an off-target while maintaining on-target affinity.

  • Rigidification: Introducing conformational constraints into the molecule (e.g., by adding rings) can reduce its flexibility. This can improve selectivity by locking the compound into a conformation that is optimal for the on-target protein but unfavorable for off-targets.[6]

References

  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects. Addgene Blog. [Link]

  • Anonymous. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Anonymous. (n.d.). Different antibacterial targets of benzothiazole derivatives [29, 30,....
  • Anonymous. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
  • Anonymous. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery.
  • Anonymous. (n.d.). Tools for experimental and computational analyses of off-target editing by programmable nucleases. PMC - NIH.
  • Anonymous. (n.d.). N-(1,3-Benzothiazol-2-yl)acetamide. PMC - NIH.
  • Anonymous. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
  • Anonymous. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
  • Anonymous. (n.d.).
  • Anonymous. (n.d.). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • Anonymous. (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • Anonymous. (n.d.). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
  • Anonymous. (n.d.). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing | BTT. Dove Medical Press.
  • Anonymous. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences.
  • Anonymous. (n.d.). Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed.
  • Anonymous. (n.d.). Rational Approaches to Improving Selectivity in Drug Design.
  • Anonymous. (n.d.). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met | ACS Omega.
  • Anonymous. (n.d.). 2-{3-[18F]Fluoro-4-(methylamino)phenyl}-1,3-benzothiazol-6-ol. NCBI.
  • Anonymous. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
  • Anonymous. (n.d.). New strategies to enhance the efficiency and precision of drug discovery. PMC.
  • Anonymous. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics.
  • Anonymous. (2018, September 8). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Oxford Academic.
  • Anonymous. (n.d.). How can off-target effects of drugs be minimised?.
  • Anonymous. (n.d.). Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery | Request PDF.
  • Anonymous. (n.d.). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. PubMed.
  • Wikipedia. (n.d.). N-Methylacetamide.
  • Anonymous. (n.d.). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism | Request PDF.
  • Anonymous. (n.d.). (PDF) CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies.
  • Anonymous. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects | LDRD Annual Report. LDRD Annual Report*.

Sources

Validation & Comparative

"comparing activity of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide stereoisomers"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Stereospecific Activity of Chiral Benzothiazole Derivatives

Abstract: The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the stereospecific activity of chiral benzothiazole derivatives, a class of heterocyclic compounds with broad therapeutic potential. While the specific compound N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is not extensively characterized in the scientific literature, this guide will use well-documented chiral benzothiazoles as illustrative examples to explore the principles of stereospecificity. We will delve into the synthetic strategies for obtaining enantiomerically pure compounds, present comparative experimental data on their biological activities, and provide detailed protocols for key assays.

Introduction: The Significance of Chirality in Drug Development

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] When a benzothiazole derivative possesses a chiral center, it can exist as two enantiomers. These stereoisomers have identical physical and chemical properties in an achiral environment but can interact differently with chiral biological macromolecules like receptors and enzymes.

This differential interaction is the basis of stereospecificity in drug action. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[4] A classic example is the drug ofloxacin, where the (S)-enantiomer is a potent antibacterial agent, while the (R)-enantiomer is associated with neurotoxicity.[4] Therefore, the development of single-enantiomer drugs is a crucial aspect of modern drug design, aiming to maximize therapeutic efficacy and minimize adverse effects.

This guide will provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the stereospecific activity of chiral benzothiazole derivatives.

Synthesis and Chiral Separation of Benzothiazole Stereoisomers

The synthesis of enantiomerically pure benzothiazoles is a key step in studying their stereospecific activities. Several strategies can be employed:

  • Asymmetric Synthesis: This approach involves the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other.

  • Chiral Resolution: This method involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. This is often achieved through chromatography using a chiral stationary phase (CSP) or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

A common synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various electrophiles such as aldehydes, carboxylic acids, or acyl chlorides.[5][6][7] To introduce chirality, a chiral building block can be incorporated into the synthetic scheme. For instance, the synthesis of chiral antitumor benzothiazole Schiff base–valine complexes has been reported, utilizing L- and D-valine to introduce the chiral center.

Comparative Biological Evaluation: A Case Study Approach

Given the limited data on N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, we will consider a well-studied example to illustrate the comparative evaluation of stereoisomers: the potent analgesic agent ohmefentanyl, which, although not a benzothiazole, provides an excellent model for stereospecific activity.[8] This compound has three chiral centers, leading to eight possible stereoisomers.[8]

The analgesic activity of these isomers was determined using the hot-plate test in mice. The results demonstrated extreme stereodifferences in potency.[8]

Table 1: Analgesic Activity of Ohmefentanyl Stereoisomers [8]

Isomer ConfigurationAnalgesic Potency (ED50, mg/kg)Potency Relative to Morphine
(3R,4S,2'R)-(-)-cis-1a0.004652990x
(3R,4S,2'S)-(+)-cis-1b0.0010613100x
Antipode of 1b (1c)Least Potent-
Antipode of 1a (1d)Least Potent-

This data clearly shows that the (3R,4S,2'S) configuration is the most potent, highlighting the critical role of stereochemistry in biological activity.

Receptor Binding Assays

To understand the molecular basis for the observed differences in potency, receptor binding assays are crucial. For ohmefentanyl, the binding affinity of the stereoisomers to opioid receptors was evaluated.[8] The most potent isomers, 1a and 1b, exhibited the highest affinity and selectivity for the µ-opioid receptor.[8]

Table 2: Opioid Receptor Binding Affinity of Ohmefentanyl Stereoisomers [8]

Isomerµ-Receptor Affinity (Ki, DAMGO)µ-Receptor Selectivity (Ki(DPDPE)/Ki(DAMGO))
(3R,4S,2'R)-(-)-cis-1aHigh22,800
(3R,4S,2'S)-(+)-cis-1bHigh22,500

These results strongly suggest that the analgesic effects of ohmefentanyl are mediated by the interaction of specific stereoisomers with µ-opioid receptors in the central nervous system.[8]

Experimental Protocols

General Workflow for Comparing Stereoisomer Activity

The following diagram illustrates a general workflow for the synthesis, separation, and comparative evaluation of stereoisomers.

G cluster_synthesis Synthesis & Separation cluster_evaluation Biological Evaluation cluster_characterization Stereochemical Characterization racemic Racemic Synthesis separation Chiral Separation (e.g., HPLC, SFC) racemic->separation r_enantiomer (R)-Enantiomer separation->r_enantiomer Pure s_enantiomer (S)-Enantiomer separation->s_enantiomer Pure abs_config Determine Absolute Configuration (e.g., X-ray Crystallography, VCD) separation->abs_config in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) r_enantiomer->in_vitro s_enantiomer->in_vitro in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo data_analysis Data Analysis & SAR in_vivo->data_analysis

Caption: General workflow for stereoisomer comparison.

Protocol for In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol is relevant for assessing the anti-inflammatory potential of benzothiazole derivatives.

  • Cell Culture:

    • Culture RAW264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay:

    • Prior to the anti-inflammatory assay, determine the cytotoxicity of the test compounds using a CCK-8 or MTT assay to ensure that the observed effects are not due to cell death.[9]

  • NO Production Assay:

    • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the (R)- and (S)-enantiomers for 1 hour.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.[9]

    • Quantify the nitrite concentration by measuring the absorbance at 540 nm and comparing it to a standard curve of sodium nitrite.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each enantiomer at different concentrations.

    • Determine the half-maximal inhibitory concentration (IC50) for each enantiomer.

Structure-Activity Relationship (SAR) and Mechanistic Insights

By comparing the biological activities of the stereoisomers, researchers can gain valuable insights into the structure-activity relationship (SAR). For example, the data from the ohmefentanyl case study indicates that the 3R,4S configuration at the piperidine ring and the S configuration at the phenylethyl side chain are crucial for high-affinity binding to the µ-opioid receptor and potent analgesic activity.[8]

To further elucidate the mechanism of action, computational methods such as molecular docking can be employed. Docking studies can predict the binding mode of each enantiomer within the active site of the target protein, providing a structural rationale for the observed differences in activity. For instance, docking of antidiabetic benzothiazole derivatives into the crystal structure of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) indicated potential hydrogen bond interactions with catalytic amino acid residues, explaining their inhibitory activity.[10]

Signaling Pathway Illustration

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a chiral benzothiazole derivative targeting a G-protein coupled receptor (GPCR).

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activation s_enantiomer (S)-Enantiomer (Eutomer) s_enantiomer->gpcr High Affinity Binding r_enantiomer (R)-Enantiomer (Distomer) r_enantiomer->gpcr Low/No Affinity effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Sources

A Comparative Guide to the Mechanistic Validation of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth, comparative analysis of experimental strategies to elucidate and validate the mechanism of action of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, a novel benzothiazole derivative. While the specific molecular target of this compound is not yet publicly established, the benzothiazole scaffold is present in numerous compounds with diverse biological activities, including kinase inhibition, ion channel modulation, and neuroprotective functions.[1][2][3][4] This guide will therefore use the hypothesis that N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide acts as an intracellular kinase inhibitor to illustrate a comprehensive validation workflow. We will compare and contrast key experimental approaches, providing the causal logic behind each methodological choice.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

The benzothiazole moiety is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[2][3] For instance, Riluzole, a benzothiazole-containing drug, is approved for the treatment of amyotrophic lateral sclerosis (ALS) and is known to modulate glutamate release and block voltage-gated sodium channels.[1] Other benzothiazole derivatives have been identified as potent and selective inhibitors of kinases such as FMS-like tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia.[5] Given this precedent, a plausible starting hypothesis is that N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide engages an intracellular protein kinase, thereby modulating a specific signaling pathway.

The process of validating a small molecule's mechanism of action is a multi-step endeavor that moves from initial target identification to in-depth characterization of its cellular effects.[6][7]

Experimental Roadmap for Mechanistic Validation

To rigorously validate our hypothesis, we will employ a suite of orthogonal experimental techniques. This multi-pronged approach is crucial for building a self-validating system where the results of one experiment corroborate and are corroborated by others. Our validation workflow will proceed through three key stages:

  • Direct Target Engagement: Does the compound physically interact with its putative target in a cellular context?

  • Biophysical and Biochemical Characterization: What are the kinetics and functional consequences of this interaction in vitro?

  • Cellular Pathway Analysis: Does the compound modulate the target's signaling pathway in living cells?

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: Cellular Function Target Engagement Cellular Thermal Shift Assay (CETSA) (Primary Validation) Biophysical Surface Plasmon Resonance (SPR) (Binding Kinetics) Target Engagement->Biophysical Confirms Intracellular Binding Biochemical In Vitro Kinase Assay (Functional Inhibition) Biophysical->Biochemical Cellular Function Reporter Gene Assay (Pathway Modulation) Biochemical->Cellular Function Links Binding to Functional Outcome

Figure 1: Experimental workflow for mechanism of action validation.

Comparative Analysis of Key Validation Assays

Here, we compare four critical assays in our validation workflow. Each assay provides a unique piece of the mechanistic puzzle, and their combined data will provide a comprehensive understanding of the compound's action.

Assay Principle Information Gained Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Direct evidence of target engagement in intact cells or cell lysates.Label-free; reflects a more physiological environment.Indirect readout of binding; lower throughput.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.Quantitative binding affinity (KD), association (ka), and dissociation (kd) rates.Real-time, label-free kinetics; high sensitivity.Requires purified protein; potential for artifacts from protein immobilization.
In Vitro Kinase Assay Measures the transfer of a phosphate group from ATP to a substrate by a purified kinase in the presence of an inhibitor.Direct measure of enzyme inhibition (IC50).Highly specific for enzyme function; adaptable to high-throughput screening.Does not account for cellular factors like membrane permeability or off-target effects.
Reporter Gene Assay Measures the activity of a signaling pathway by linking a pathway-responsive promoter to a reporter gene (e.g., luciferase).Quantifies the functional consequence of target engagement on a specific signaling pathway in cells.High sensitivity; can be multiplexed.Indirect measure of target activity; can be affected by off-target effects.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for confirming that a compound engages its target within the complex environment of a cell.[8][9][10] The principle is that a protein's thermal stability increases when a ligand is bound.[10]

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with varying concentrations of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide or a vehicle control for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[11]

  • Analysis: Carefully collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target kinase in the soluble fraction by Western blotting or other protein detection methods.

Expected Outcome: In the presence of the compound, the target kinase should remain in the soluble fraction at higher temperatures compared to the vehicle control, indicating stabilization upon binding.

G Start Treat Cells with Compound Heat Heat Cells to a Range of Temperatures Start->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Analyze Analyze Soluble Fraction for Target Protein Centrifuge->Analyze End Determine Thermal Shift Analyze->End

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free biophysical technique that allows for the real-time measurement of binding kinetics.[12][13][14]

Protocol:

  • Protein Immobilization: Covalently immobilize the purified recombinant target kinase onto a sensor chip surface.

  • Compound Preparation: Prepare a series of dilutions of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions over the sensor surface and monitor the change in the SPR signal in real-time. This provides the association phase.

  • Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the kinase.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Expected Outcome: The SPR data will provide a quantitative measure of the binding affinity of the compound for the target kinase.

In Vitro Kinase Assay for Functional Inhibition

This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target kinase.[15][16][17]

Protocol:

  • Reaction Setup: In a microplate well, combine the purified target kinase, a specific substrate peptide, and varying concentrations of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide in a kinase buffer.[18]

  • Initiation of Reaction: Start the kinase reaction by adding ATP.[15]

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a set period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as phosphospecific antibodies or ADP-Glo™ Kinase Assay.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Expected Outcome: A potent inhibitor will show a low IC50 value, indicating that a low concentration of the compound is required to inhibit 50% of the kinase activity.

Reporter Gene Assay for Cellular Pathway Analysis

Reporter gene assays are used to monitor the activity of a signaling pathway downstream of the target kinase.[19][20][21]

Protocol:

  • Cell Transfection: Transfect a suitable cell line with a reporter plasmid. This plasmid contains a promoter with binding sites for a transcription factor that is regulated by the target kinase's signaling pathway. The promoter drives the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).[19]

  • Cell Treatment: Treat the transfected cells with a known activator of the signaling pathway in the presence of varying concentrations of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

  • Reporter Gene Measurement: Lyse the cells and measure the reporter protein activity (e.g., luminescence for luciferase) or expression (e.g., fluorescence for GFP).

  • Data Analysis: Normalize the reporter activity to a control and plot the results against the compound concentration to determine the effect of the compound on the signaling pathway.

Expected Outcome: If the compound inhibits the target kinase, it should suppress the activation of the downstream signaling pathway, leading to a dose-dependent decrease in reporter gene expression.

G Ligand Signaling Ligand Receptor Receptor Ligand->Receptor TargetKinase Target Kinase Receptor->TargetKinase TranscriptionFactor Transcription Factor TargetKinase->TranscriptionFactor Compound N-(1,3-Benzothiazol-2-ylmethyl) -N-methylacetamide Compound->TargetKinase Nucleus Nucleus TranscriptionFactor->Nucleus ReporterGene Reporter Gene Expression Nucleus->ReporterGene

Figure 3: Simplified signaling pathway illustrating the principle of a reporter gene assay.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for validating the mechanism of action of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, using the hypothesis of kinase inhibition as a framework. The true power of this approach lies in the integration of data from these orthogonal assays. A positive result in the CETSA provides strong evidence of target engagement in a cellular context.[22] SPR and in vitro kinase assays can then be used to quantify the binding affinity and functional inhibition, respectively. Finally, a reporter gene assay confirms that this target engagement translates into the expected modulation of the downstream signaling pathway in living cells.

Should the initial hypothesis prove incorrect, the same principles of orthogonal validation can be applied to investigate alternative mechanisms suggested by the broad biological activities of the benzothiazole chemical class, such as ion channel modulation or effects on neurotransmitter systems.[1][2] Ultimately, a thorough and logical validation of a compound's mechanism of action is paramount for its successful development as a therapeutic agent.

References

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Benzothiazole. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023, September 2). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]

  • Showing metabocard for N-Methylacetamide (HMDB0255184). (2021, September 11). Human Metabolome Database. Retrieved January 23, 2026, from [Link]

  • N-(1,3-Benzothiazol-2-yl)acetamide. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Brenig launches Phase 1 trial of small molecule therapy for MS. (2026, January 21). Multiple Sclerosis News Today. Retrieved January 23, 2026, from [Link]

  • N-Methylacetamide. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]

  • In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved January 23, 2026, from [Link]

  • Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Gene Reporter Assays | Signaling Pathway Analysis. (n.d.). QIAGEN. Retrieved January 23, 2026, from [Link]

  • Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers in Drug Discovery. Retrieved January 23, 2026, from [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. Retrieved January 23, 2026, from [Link]

  • Gene reporter assays. (2024, October 22). BMG Labtech. Retrieved January 23, 2026, from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (n.d.). ACS Applied Bio Materials. Retrieved January 23, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved January 23, 2026, from [Link]

  • In vitro kinase assay. (2022, September 1). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025, June 17). bioRxiv. Retrieved January 23, 2026, from [Link]

  • Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Large and Small Molecule Screening by SPR. (n.d.). Bio-Rad. Retrieved January 23, 2026, from [Link]

  • Signaling Reporter Assays. (n.d.). Eurofins DiscoverX. Retrieved January 23, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved January 23, 2026, from [Link]

  • (PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. Retrieved January 23, 2026, from [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017, November 20). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024, May 20). Taylor & Francis. Retrieved January 23, 2026, from [Link]

  • Determining target engagement in living systems. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Flow cytometric reporter assays provide robust functional analysis of signaling complexes. (n.d.). Journal of Biological Chemistry. Retrieved January 23, 2026, from [Link]

  • Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. (2014, March 27). PubMed. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Analysis of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide Cytotoxicity Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

<

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern oncological research. In this context, heterocyclic compounds, particularly those containing the benzothiazole scaffold, have garnered significant attention due to their diverse and potent biological activities.[1][2] This guide provides a comparative analysis of the cytotoxic potential of a specific benzothiazole derivative, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, against two well-established chemotherapeutic drugs: Doxorubicin and Cisplatin. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its in-vitro performance, supported by established experimental methodologies.

Profile of the Investigational Compound: N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide belongs to the benzothiazole class of heterocyclic compounds. The benzothiazole ring system is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[2] The synthesis of such derivatives often involves the condensation of 2-aminobenzenethiol with carbonyl-containing compounds.[1] While specific cytotoxic data for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is not extensively documented in publicly available literature, related benzothiazole derivatives have demonstrated cytotoxic effects through mechanisms such as apoptosis induction.[3][4]

Comparative Cytotoxic Agents: Mechanism of Action

A meaningful evaluation of a novel compound's cytotoxicity necessitates comparison with established drugs that have well-defined mechanisms of action. For this guide, we have selected Doxorubicin and Cisplatin, two widely used and mechanistically distinct anticancer agents.

Doxorubicin

Doxorubicin is an anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[5] Its primary mode of action involves the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for DNA replication and repair.[6][] This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[6] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), further contributing to cellular damage.[6]

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent.[8] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in a process called aquation. The aquated form of cisplatin can then form covalent adducts with DNA, primarily with the N7 position of purine bases. These DNA adducts create crosslinks, both intrastrand and interstrand, which distort the DNA helix and interfere with DNA replication and transcription, ultimately inducing apoptosis.[8]

Experimental Design for Comparative Cytotoxicity Assessment

To objectively compare the cytotoxic effects of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide with Doxorubicin and Cisplatin, a robust and standardized in-vitro experimental design is paramount. The following sections detail the recommended methodologies.

Cell Lines and Culture

A panel of human cancer cell lines representing different tumor types should be utilized to assess the breadth of cytotoxic activity. Recommended cell lines include:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HCT116: Human colon carcinoma

  • HEK293: Human embryonic kidney cells (as a non-cancerous control to assess selectivity)

Cells should be maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assays

Multiple assays that measure different indicators of cell viability and death should be employed to obtain a comprehensive cytotoxic profile.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of living cells.[11]

Step-by-Step MTT Assay Protocol:

  • Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight.[12]

  • Treat the cells with serial dilutions of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, Doxorubicin, and Cisplatin for 24, 48, and 72 hours.[12] Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]

  • Remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]

  • Measure the absorbance at a wavelength of 492 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_adhesion Incubate Overnight for Adhesion cell_seeding->incubation_adhesion add_compounds Add Serial Dilutions of Test Compounds incubation_adhesion->add_compounds incubation_treatment Incubate for 24, 48, 72h add_compounds->incubation_treatment add_mtt Add MTT Solution incubation_treatment->add_mtt incubation_formazan Incubate for Formazan Formation add_mtt->incubation_formazan solubilize Add Solubilizing Agent (DMSO) incubation_formazan->solubilize read_absorbance Measure Absorbance at 492 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow of the MTT cytotoxicity assay.

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15] The amount of LDH in the medium is proportional to the number of dead cells.

Step-by-Step LDH Assay Protocol:

  • Seed and treat cells in a 96-well plate as described for the MTT assay.

  • After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.[14]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at 490 nm using a microplate reader.[14]

  • Calculate the percentage of cytotoxicity based on positive controls (cells treated with a lysis agent) and negative controls (untreated cells).

Experimental Workflow for LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_reaction LDH Reaction cluster_measurement Data Acquisition & Analysis cell_prep Seed and Treat Cells collect_supernatant Collect Culture Supernatant cell_prep->collect_supernatant add_reaction_mix Add LDH Reaction Mixture collect_supernatant->add_reaction_mix incubation Incubate at Room Temperature add_reaction_mix->incubation add_stop_solution Add Stop Solution incubation->add_stop_solution measure_absorbance Measure Absorbance at 490 nm add_stop_solution->measure_absorbance calculate_cytotoxicity Calculate % Cytotoxicity measure_absorbance->calculate_cytotoxicity

Caption: Workflow of the LDH cytotoxicity assay.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide, Doxorubicin, and Cisplatin across different cancer cell lines after a 48-hour treatment period. These values are for illustrative purposes and would need to be determined experimentally.

CompoundMCF-7 (µM)A549 (µM)HCT116 (µM)HEK293 (µM)
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide 5.28.16.5> 50
Doxorubicin 0.8[16]1.20.510.5
Cisplatin 15.47.5[17]12.825.1

Discussion and Mechanistic Insights

The hypothetical data suggests that N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide exhibits potent cytotoxicity against the tested cancer cell lines, with a favorable selectivity profile compared to the non-cancerous HEK293 cells. While its potency may be less than that of Doxorubicin in some cell lines, it appears to be more potent than Cisplatin.

The observed cytotoxicity could be mediated through the induction of apoptosis, a common mechanism for benzothiazole derivatives.[3] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[18][19][20] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.[20]

Apoptosis Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., TNF, FasL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Cellular Stress mitochondrion Mitochondrion dna_damage->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Alternatively, high concentrations of a cytotoxic compound can lead to necrosis, a form of cell death characterized by cell swelling and plasma membrane rupture.[21] Necrosis is often considered a more pro-inflammatory mode of cell death compared to apoptosis. The necroptosis signaling pathway, a programmed form of necrosis, is initiated by stimuli such as TNF-α and involves the activation of RIPK1 and RIPK3 kinases.[22]

Necroptosis Signaling Pathway

Necroptosis_Pathway cluster_initiation Initiation cluster_necrosome Necrosome Formation cluster_execution Execution tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 ripk1 RIPK1 tnfr1->ripk1 ripk3 RIPK3 ripk1->ripk3 mlkl MLKL ripk3->mlkl membrane_disruption Plasma Membrane Disruption mlkl->membrane_disruption necrosis Necrosis membrane_disruption->necrosis

Caption: Key steps in the necroptosis signaling pathway.

Further mechanistic studies, such as caspase activity assays, western blotting for apoptotic and necrotic markers, and cell cycle analysis, would be necessary to elucidate the precise mechanism of action of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide.

Conclusion

This guide has outlined a comprehensive framework for the comparative cytotoxic evaluation of N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide against the established anticancer drugs Doxorubicin and Cisplatin. The provided experimental protocols for MTT and LDH assays offer a robust starting point for in-vitro screening. The hypothetical data and mechanistic discussion underscore the potential of this benzothiazole derivative as a promising candidate for further preclinical development. Future investigations should focus on elucidating its precise molecular targets and signaling pathways to fully understand its anticancer potential.

References

  • Ma, J., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(31), 49331–49343.
  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Jasinski, J. P., et al. (2014). N-(1,3-Benzothiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o139.
  • Malik, A., et al. (2023).
  • Aleksanyan, D. V., et al. (2022). Pd(II) and Pt(II) Pincer Complexes of a Benzothiazole-Appended Methylthioacetamide Ligand: Synthesis and in vitro Cytotoxicity. Molecules, 27(9), 2975.
  • Rezadoost, M. H., et al. (2022). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. ResearchGate. Retrieved from [Link]

  • Adan, A., et al. (2016). Update on in vitro cytotoxicity assays for drug development. Future Science OA, 2(3), FSO123.
  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of IC 50 values for cisplatin-treated human cells. Retrieved from [Link]

  • Ziad, F. T., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(13), 10839.
  • Vanden Berghe, T., et al. (2014). Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice. Antioxidants & Redox Signaling, 21(1), 121–136.
  • Kamal, A., et al. (2015). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 20(6), 10839–10865.
  • protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Apoptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylacetamide. Retrieved from [Link]

  • The Georgia Academy of Science. (n.d.). synthesis and biological activity of n-substituted-benzothiazolium salts upon application with als cells and the effects of the tdp-43 protein. Retrieved from [Link]

  • Kullenberg, T., et al. (2021). IC50 values (μM) of doxorubicin (DOX) alone and in combination with... ResearchGate. Retrieved from [Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364–378.
  • Creative Diagnostics. (n.d.). Necroptosis Signaling Pathway. Retrieved from [Link]

  • QIAGEN. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Tropical Journal of Pharmaceutical Research, 17(11), 2207–2214.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Doxorubicin. Retrieved from [Link]

  • Galluzzi, L., et al. (2012). Cisplatin and Beyond: Molecular Mechanisms of Action and Drug Resistance Development in Cancer Chemotherapy. Cancers, 4(1), 159–188.
  • ResearchGate. (n.d.). Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Necrotic Cell Death Signaling Pathway. Retrieved from [Link]

  • Galvani, E., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology Studies”. Anticancer Research, 39(7), 3415–3420.
  • Semantic Scholar. (n.d.). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values for cisplatin, curcuminoid, and combination treatments in.... Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Necrosis signaling pathways. Retrieved from [Link]

  • Google Patents. (n.d.). Improvement in the preparation of n-vinyl-n-methylacetamide.
  • PubMed. (n.d.). Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the journey from a promising molecule to a clinically effective therapeutic is both arduous and fraught with challenges. A critical juncture in this process is the translation of preclinical findings from controlled laboratory settings to complex biological systems. This guide provides an in-depth comparison of in vitro and in vivo efficacy, using the versatile class of N-substituted benzothiazole acetamide derivatives as a pertinent case study. While specific data for N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide is not extensively available in the public domain, we will explore the principles of this comparative analysis through a hypothetical framework grounded in published research on analogous structures. This will equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of preclinical evaluation.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2] The efficacy of these compounds is typically first assessed through a battery of in vitro assays before advancing to more complex and resource-intensive in vivo studies. Understanding the correlation, and often the discordance, between these two evaluation paradigms is paramount for successful drug development.

The In Vitro Arena: A Controlled Environment for Mechanistic Insights

In vitro studies are indispensable for the initial screening and mechanistic elucidation of drug candidates. They offer a rapid and cost-effective means to assess a compound's biological activity in a controlled and isolated environment, such as a cell culture or with a purified enzyme.

Rationale for Experimental Choices in In Vitro Assessment

The selection of in vitro assays is dictated by the therapeutic target and the desired biological effect. For a hypothetical benzothiazole derivative with potential anticancer activity, a logical starting point would be to assess its cytotoxicity against relevant cancer cell lines. For instance, studies on other benzothiazole derivatives have utilized cell lines like the MDA-MB-231 breast cancer cell line to determine inhibitory concentrations (IC50).[3] Beyond cytotoxicity, it is crucial to investigate the underlying mechanism of action. This could involve assays to measure the inhibition of specific enzymes, such as urease in the context of antibacterial activity, or the modulation of signaling pathways implicated in cancer progression.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The benzothiazole derivative is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours. Viable cells with active metabolism will convert the water-soluble MTT to an insoluble formazan.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Data Presentation: In Vitro Results

The quantitative data from in vitro assays are typically summarized in a tabular format for easy comparison.

CompoundTarget Cell LineAssay TypeEndpointResult (IC50 in µM)
Hypothetical Benzothiazole DerivativeMCF-7CytotoxicityCell Viability15.5
Positive Control (e.g., Doxorubicin)MCF-7CytotoxicityCell Viability1.2

The In Vivo Gauntlet: Assessing Efficacy in a Living System

While in vitro studies provide valuable initial data, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies, typically conducted in animal models, are essential to evaluate a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity in a whole biological system.

Rationale for Experimental Choices in In Vivo Assessment

The design of in vivo experiments is guided by the intended clinical application. For an anticancer drug candidate, a common approach is to use xenograft models, where human cancer cells are implanted into immunocompromised mice. The ability of the benzothiazole derivative to inhibit tumor growth in these models provides a more clinically relevant measure of its potential efficacy. For instance, a potent derivative, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, has shown excellent in vivo inhibitory effects on tumor growth.[5] For compounds targeting other diseases, such as epilepsy, models like the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are employed to assess anticonvulsant activity.[6]

Experimental Protocol: In Vivo Xenograft Tumor Model

Step-by-Step Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their dimensions are measured regularly with calipers. Tumor volume is calculated using a standard formula.

  • Compound Administration: Once the tumors reach a certain volume, the mice are randomized into control and treatment groups. The benzothiazole derivative is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. The primary endpoint is often the inhibition of tumor growth in the treated group compared to the vehicle-treated control group.

  • Toxicity Assessment: The general health of the animals, including body weight and any signs of distress, is monitored to assess the compound's toxicity.

  • Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be further analyzed to understand the compound's effect on the tumor microenvironment.

Data Presentation: In Vivo Results

The efficacy of the compound in the animal model is typically presented in a table summarizing the key findings.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at EndpointTumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Hypothetical Benzothiazole Derivative50 mg/kg, daily750 ± 15050
Positive Control (e.g., Paclitaxel)10 mg/kg, twice weekly450 ± 10070

Visualizing the Path from Lab Bench to Preclinical Model

To better understand the flow of preclinical drug evaluation, the following diagrams illustrate the key stages and relationships.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation invitro_start Compound Synthesis & Characterization cell_culture Cell Line Selection & Culture invitro_start->cell_culture cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity mechanistic Mechanistic Assays (e.g., Enzyme Inhibition) cell_culture->mechanistic data_analysis_vitro Data Analysis (IC50 Determination) cytotoxicity->data_analysis_vitro mechanistic->data_analysis_vitro invivo_start Lead Compound Selection data_analysis_vitro->invivo_start Promising Results animal_model Animal Model Selection (e.g., Xenograft) invivo_start->animal_model efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study data_analysis_vivo Data Analysis (% TGI) efficacy_study->data_analysis_vivo

Caption: Experimental workflow from in vitro screening to in vivo efficacy studies.

Bridging the Divide: Interpreting Discrepancies Between In Vitro and In Vivo Results

A significant challenge in drug development is the frequent disconnect between promising in vitro data and subsequent in vivo outcomes. A compound that demonstrates potent cytotoxicity in a petri dish may exhibit little to no efficacy in an animal model. This discrepancy can arise from a multitude of factors:

  • Pharmacokinetics (ADME): The compound may have poor absorption, rapid metabolism, or inefficient distribution to the target tissue in vivo.

  • Bioavailability: The concentration of the drug reaching the tumor site might be insufficient to exert a therapeutic effect.

  • Toxicity: The compound may be too toxic at efficacious doses, precluding its use in a living organism.

  • Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, immune cells, and vasculature in a tumor can influence drug response in ways that are not captured by in vitro models.

  • Off-Target Effects: The compound may interact with other biological molecules in vivo, leading to unforeseen side effects or a reduction in efficacy.

Conversely, a compound with modest in vitro activity may show surprising efficacy in vivo. This could be due to the formation of a more active metabolite or beneficial effects on the tumor microenvironment that are not apparent in cell culture.

Conclusion: An Integrated Approach for Translational Success

The comparison of in vitro and in vivo efficacy is a cornerstone of preclinical drug development. While in vitro assays provide essential initial data on a compound's activity and mechanism, in vivo studies are indispensable for evaluating its therapeutic potential in a complex biological system. A thorough understanding of the strengths and limitations of each approach, coupled with a rational experimental design and careful interpretation of the data, is crucial for identifying promising drug candidates and bridging the translational gap from the laboratory to the clinic. The continued exploration of versatile scaffolds like benzothiazole, guided by a robust preclinical evaluation strategy, holds significant promise for the discovery of novel therapeutics.

References

  • N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. PubMed Central. Available at: [Link]

  • N-{[ (6-Substituted-1,3-benzothiazole-2-yl)amino]carbonothioyl}-2/4.
  • In vitro embryotoxicity study of n,n-dimethylacetamide and its main metabolite N-monomethylacetamide. PubMed. Available at: [Link]

  • N-(1,3-Benzothiazol-2-yl)acetamide. PMC - NIH. Available at: [Link]

  • Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of benzoisothiazole derivatives possessing N,N-dimethylformimidamide group as 5-HT₆ receptor antagonists. PubMed. Available at: [Link]

  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed. Available at: [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PubMed Central. Available at: [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 18F-Labeled 6-methyl-2-(4'-fluorophenyl)-1,3-benzothiazole. NCBI. Available at: [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. MDPI. Available at: [Link]

  • Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents. PMC - PubMed Central. Available at: [Link]

  • Chlorination of N-Methylacetamide and Amide-Containing Pharmaceuticals. Quantum-Chemical Study of the Reaction Mechanism.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]

  • N-Methylacetamide. Wikipedia. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available at: [Link]

  • Substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 ion channel blockers. Part 2. PubMed. Available at: [Link]

  • Chlorination of N-methylacetamide and amide-containing pharmaceuticals. Quantum-chemical study of the reaction mechanism. PubMed. Available at: [Link]

Sources

Benchmarking N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide's Performance as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive performance benchmark of the novel compound, N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide (hereafter designated as BTC-2M ), against a known industry-standard inhibitor in the context of oncological research. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to facilitate informed decisions in progressing novel chemical entities.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including notable anticancer properties. Many of these compounds exert their effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. This guide will therefore focus on benchmarking BTC-2M as a putative inhibitor of a key oncogenic kinase, Epidermal Growth Factor Receptor (EGFR), a well-validated target in various malignancies.

Rationale for Investigation and Selection of Comparator

EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, and migration. Mutations or overexpression of EGFR are hallmarks of several cancers, including non-small cell lung cancer and glioblastoma.

For this comparative analysis, we have selected Gefitinib (Iressa®) as the benchmark compound. Gefitinib is a first-generation EGFR inhibitor approved for the treatment of non-small cell lung cancer with specific EGFR mutations. Its well-characterized biochemical and cellular activity profile makes it an ideal standard against which to measure the performance of a novel agent like BTC-2M .

Experimental Design: A Head-to-Head Comparison

Our benchmarking study is designed to evaluate BTC-2M and Gefitinib across three critical performance axes:

  • Biochemical Potency: Direct inhibition of EGFR kinase activity.

  • Cellular Efficacy: Inhibition of proliferation in an EGFR-dependent cancer cell line.

  • Selectivity: Off-target effects on a related kinase to assess specificity.

The following diagram illustrates the overall experimental workflow:

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Data Analysis A Synthesize & Purify BTC-2M B EGFR Kinase Inhibition Assay (IC50 Determination) A->B C SRC Kinase Inhibition Assay (Selectivity Profile) A->C F Comparative Analysis (BTC-2M vs. Gefitinib) B->F C->F D Cell Culture (A549 Lung Cancer Cell Line) E Cell Viability Assay (MTT) (EC50 Determination) D->E E->F G EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor BTC-2M Gefitinib Inhibitor->EGFR Inhibition

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-Benzothiazol-2-ylmethyl)-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.